Technical Guide: Structural Elucidation of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
This guide outlines the structural elucidation of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine , a secondary amine derivative of the indole alkaloid class. It is structurally distinct from the more common t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine , a secondary amine derivative of the indole alkaloid class. It is structurally distinct from the more common tryptamines (which possess an ethyl bridge) and belongs to the gramine (3-aminomethylindole) family.
This distinction is critical for researchers, as gramine derivatives exhibit different stability profiles and reactivity compared to their tryptamine counterparts.
Executive Summary & Chemical Identity
Target Molecule: N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
Molecular Formula: C
A common error in elucidating this structure is confusing it with 5-Methoxy-N-benzyltryptamine .
Tryptamine Scaffold: Indole-C3—CH
—CH —N
Gramine Scaffold (Target): Indole-C3—CH
—N
The target molecule lacks the
-carbon of the tryptamine chain. This results in a distinct NMR signature (singlet vs. triplet) and significantly altered chemical stability.
Synthetic Context & Impurity Profiling
Understanding the synthesis aids in identifying impurities during elucidation. The most robust route is the reductive amination of 5-methoxyindole-3-carboxaldehyde.
Figure 1: Synthetic pathway via reductive amination. Note the potential for over-alkylation leading to tertiary amine dimers.
Mass Spectrometry (HRMS) Analysis
Objective: Establish elemental composition and analyze fragmentation to confirm the "gramine" connectivity.
The fragmentation pattern distinguishes the gramine scaffold from tryptamines.
Base Peak (m/z 160): Cleavage of the C-N bond proximal to the indole.
Mechanism: Formation of the resonance-stabilized 3-methylene-5-methoxyindoleninium ion.
Significance: In tryptamines, the dominant fragment is typically m/z 174 (ethyl side chain retention) or m/z 160 via a different mechanism (McLafferty). However, in gramines, m/z 160 is formed directly by losing the amine tail (NH-Phenethyl).
Phenethyl Fragment (m/z 105 / 91):
m/z 105: Phenethyl cation (Ph-CH
-CH).
m/z 91: Tropylium ion (rearrangement of benzyl fragment).
NMR Spectroscopy (The Gold Standard)
Objective: Map the carbon skeleton and prove the existence of the single methylene bridge.
Experimental Setup
Solvent: DMSO-d
is preferred over CDCl.
Reasoning: Gramine derivatives can decompose in acidic CDCl
(traces of HCl). DMSO stabilizes the NH protons for better detection.
Critical Proof. A singlet indicates no adjacent protons. (Tryptamine would be a triplet).
Amine NH
~2.0-3.0
Broad
1H
Variable; often invisible if wet.
Phenethyl
2.80
t ( Hz)
2H
Adjacent to Nitrogen.
Phenethyl
2.72
t ( Hz)
2H
Adjacent to Phenyl ring.
Phenyl Ar-H
7.15 - 7.30
m
5H
Overlapping aromatic multiplet.
C NMR Key Signals[2][3][4]
Indole C3 (~112 ppm): Upfield shift compared to benzene due to electron density.
Bridge CH
(~46 ppm): Chemical shift characteristic of a carbon between an indole ring and an amine.
Phenethyl CH
s (~50 ppm / 36 ppm): The carbon attached to Nitrogen is further downfield (~50) than the benzylic carbon (~36).
Elucidation Workflow & Logic
The following diagram illustrates the decision matrix used to confirm the structure and rule out isomers.
Figure 2: Structural Elucidation Logic Flow. The "Bridge Signal" is the primary discriminator.
Stability & Handling (Expert Insights)
As a Senior Application Scientist, I must highlight a specific vulnerability of this molecule that affects analysis:
The "Azafulvene" Elimination Risk
Unlike tryptamines, gramine derivatives possess a leaving group (the amine) at the benzylic-like 3-position.
Mechanism: In the presence of heat or acid, the molecule can eliminate N-(2-phenylethyl)amine to form a reactive azafulvene intermediate.
Consequence: If you heat the NMR tube (e.g., for high-temp experiments) or use acidic CDCl
that has aged, you may see new peaks corresponding to polymerization or solvent adducts (e.g., reaction with methanol in LCMS).
Recommendation: Always store the free base at -20°C. For analysis, convert to a stable salt (e.g., fumarate or oxalate) immediately after synthesis if long-term storage is required.
References
Synthesis of Indole Alkaloids via Reductive Amination:
Source: TCI Chemicals / Sigma-Aldrich Technical Data for 5-Methoxyindole-3-carboxaldehyde.
NMR Spectral Data for Gramine Derivatives (Analogous Structures)
Source: National Institute of Advanced Industrial Science and Technology (AIST) - SDBS Spectral Database.
URL:[Link] (Search term: Gramine or 5-Methoxyindole)
Fragmentation of Benzylamines and Indoles
Title: Fragmentation mechanisms of protonated benzylamines.[2]
An In-depth Technical Guide to N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine: Synthesis, Characterization, and Pharmacological Profile
This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and anticipated pharmacological properties of the N,N-disubstituted tryptamine, N-[(5-methoxy-1H-indol-3-yl)methyl]-N-...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and anticipated pharmacological properties of the N,N-disubstituted tryptamine, N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and serotonergic receptor ligands.
Introduction and Nomenclature
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine is a synthetic tryptamine derivative. The core of this molecule is the indole ring system, a common feature in many biologically active compounds, including the neurotransmitter serotonin.[1] The substitution at the 5-position with a methoxy group and the disubstitution on the amino group with a methylindolyl and a phenylethyl group suggest its potential interaction with serotonin receptors, a characteristic shared by many psychoactive tryptamines.[2]
IUPAC Name: The systematic IUPAC name for this compound is N-((5-methoxy-1H-indol-3-yl)methyl)-2-phenylethan-1-amine . This name is derived by identifying the longest carbon chain of the amine substituent as the parent, which is a two-carbon chain (ethanamine) substituted with a phenyl group at the second carbon. The other substituent on the nitrogen is a (5-methoxy-1H-indol-3-yl)methyl group.
The synthesis of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine can be efficiently achieved through a two-step process commencing from the commercially available 5-methoxyindole. The key transformations involve a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 3-position of the indole ring, followed by a reductive amination with 2-phenylethanamine.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Methoxy-1H-indole-3-carboxaldehyde
This step utilizes the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds like indoles.[3]
Reagents and Materials:
5-Methoxyindole
Phosphorus oxychloride (POCl3)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Sodium bicarbonate (NaHCO3) solution
Brine
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N,N-Dimethylformamide (1.2 equivalents) in anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
Dissolve 5-methoxyindole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a saturated solution of sodium bicarbonate.
Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-methoxy-1H-indole-3-carboxaldehyde as a solid.
Step 2: Synthesis of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
This step involves the reductive amination of the synthesized aldehyde with 2-phenylethanamine. Sodium borohydride is a suitable reducing agent for this transformation.[4]
Reagents and Materials:
5-Methoxy-1H-indole-3-carboxaldehyde
2-Phenylethanamine
Sodium borohydride (NaBH4)
Methanol
Dichloromethane (DCM)
Distilled water
Brine
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
Dichloromethane and Methanol for elution
Procedure:
In a round-bottom flask, dissolve 5-methoxy-1H-indole-3-carboxaldehyde (1.0 equivalent) in methanol.
Add 2-phenylethanamine (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the intermediate imine.
Cool the reaction mixture to 0 °C in an ice bath.
Carefully add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
Once the reaction is complete, quench by the slow addition of distilled water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with dichloromethane (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to afford the final product, N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.
Table 2: Analytical Characterization Methods
Technique
Purpose
Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation and confirmation.
¹H NMR: Signals corresponding to the aromatic protons of the indole and phenyl rings, the methoxy group, the benzylic methylene protons, the ethyl bridge protons, and the NH proton of the indole. ¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the indole and phenyl rings, the methoxy carbon, and the aliphatic carbons of the side chains.
Mass Spectrometry (MS)
Determination of molecular weight and fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement to confirm the elemental composition (C20H22N2O). Electron Ionization (EI-MS): A molecular ion peak (M+) at m/z 306, along with characteristic fragment ions resulting from the cleavage of the benzylic and ethylamine bonds.
Infrared (IR) Spectroscopy
Identification of functional groups.
Characteristic absorption bands for N-H stretching (indole), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy ether).
High-Performance Liquid Chromatography (HPLC)
Purity assessment.
A single major peak indicating a high degree of purity (typically >98%).
Anticipated Pharmacological Profile and Mechanism of Action
While specific pharmacological data for N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine is not currently available in the public domain, its structural similarity to other N,N-disubstituted tryptamines allows for an informed prediction of its biological activity.
Serotonin Receptor Interactions
The tryptamine scaffold is a well-established pharmacophore for serotonin (5-HT) receptors.[1] The presence of a methoxy group at the 5-position of the indole ring is a common feature in several potent psychedelic tryptamines, such as 5-MeO-DMT, and is known to enhance affinity for various 5-HT receptors, particularly the 5-HT2A subtype.[2]
The N,N-disubstitution with a methylindolyl and a phenylethyl group is expected to modulate receptor affinity and efficacy. N-benzyl substitution on phenethylamines and tryptamines has been shown to dramatically increase potency at 5-HT2A receptors.[5] The phenylethyl group in the target molecule can be considered a bioisostere of a benzyl group, suggesting a potential for high affinity at 5-HT2A receptors.
Signaling Pathway
Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is the primary mechanism underlying the psychoactive effects of classical psychedelics.[6] It is hypothesized that N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine will act as an agonist or partial agonist at this receptor, initiating the following signaling cascade:
Caption: Hypothesized 5-HT2A receptor signaling pathway for the target compound.
Structure-Activity Relationship (SAR) Insights
5-Methoxy Group: This group is known to increase potency at 5-HT2A receptors compared to unsubstituted tryptamines.[2]
N,N-Disubstitution: The presence of two bulky substituents on the nitrogen atom can influence selectivity between different 5-HT receptor subtypes. While N-benzyl groups are known to enhance 5-HT2A affinity, the specific combination of a methylindolyl and a phenylethyl group may confer a unique pharmacological profile.[5][6]
Phenylethyl Moiety: This group introduces a phenethylamine-like structural element, which is also a classic psychedelic pharmacophore. This hybrid structure could lead to complex interactions with the receptor binding pocket.
Conclusion and Future Directions
This technical guide has outlined a robust synthetic route, a comprehensive analytical characterization plan, and a well-grounded hypothesis for the pharmacological profile of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine. The proposed synthesis is based on established and reliable chemical transformations. The anticipated interaction with the 5-HT2A receptor suggests that this compound may possess psychoactive properties, warranting further investigation.
Future research should focus on the successful synthesis and purification of this compound, followed by in vitro binding and functional assays to determine its affinity and efficacy at a panel of serotonin receptors. Subsequent in vivo studies in animal models would be necessary to evaluate its behavioral effects and potential therapeutic applications.
References
PubChem. 5-methoxy-N-methyl-N-(1-methylethyl)-1H-Indole-3-ethanamine. National Center for Biotechnology Information. [Link]
Braberg, M. et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0209739. [Link]
Brandt, S. D. et al. (2017). Analytical characterization of N,N-diallyltryptamine (DALT) and 16 ring-substituted derivatives. Drug Testing and Analysis, 9(4), 569-584. [Link]
El-Sawy, E. R. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
Bogza, S. L. et al. (1997). Acylation of N-phenyl-2-(indol-3-yl)succinimides. Chemistry of Heterocyclic Compounds, 33(1), 85-88. [Link]
Kozell, L. B. et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 384(3), 329-340. [Link]
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. In The Curated Reference Collection in Neuroscience and Biobehavioral Psychology. Elsevier. [Link]
Cozzi, N. V. et al. (2017). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Beilstein Journal of Organic Chemistry, 13, 1433-1442. [Link]
Saetae, W. & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. [Link]
Roth, B. L. (2011). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. [Link]
Böttcher, C. et al. (2011). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 157(3), 1186-1200. [Link]
Brandt, S. D. et al. (2017). Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines. Drug Testing and Analysis, 9(4), 569-584. [Link]
Ren, A. et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 14(1), 112-123. [Link]
Al-Ghanimi, A. A. et al. (2023). Design and Evaluation of Substituted Tryptamines for Nonpsychedelic Modulation of Metabolic and Neuropsychiatric Pathways. ACS Medicinal Chemistry Letters, 14(6), 768-774. [Link]
Wang, Y. et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(11), 1479. [Link]
Bingul, M. et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences and Engineering. [Link]
Lee, H. et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Molecules, 27(20), 6896. [Link]
Braden, M. R. et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7154-7162. [Link]
Pagore, R. R. & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]
Kumar, A. et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 463-470. [Link]
Barovic, A. et al. (2025). Presence of 4-hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ChemRxiv. [Link]
Thangavel, K. et al. (2020). Green Synthesis of Ethyl 2-[(1H-Indol-3-yl)(phenyl)methyl]-3-oxobutanoate Derivatives Using NiO Nanocatalysts. ResearchGate. [Link]
Wainszelbaum, M. J. et al. (2022). Nl-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8527. [Link]
Physicochemical Profiling and Synthetic Utility of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine Chemical Identity & Molecular Weight Analysis This compound represents a specific subclass of indole alkaloids...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling and Synthetic Utility of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
Chemical Identity & Molecular Weight Analysis
This compound represents a specific subclass of indole alkaloids known as 3-aminomethylindoles (or gramine derivatives), structurally distinct from the more common tryptamines (3-aminoethylindoles). The methylene bridge (
) connecting the indole core to the amine confers unique reactivity profiles compared to the ethylene bridge found in neurotransmitters like serotonin.
Used for stoichiometric calculations in synthesis.
Monoisotopic Mass
280.1576 Da
Critical for High-Resolution Mass Spectrometry (HRMS) identification (M+H peak at ~281.1649).
Elemental Composition
C (77.11%), H (7.19%), N (9.99%), O (5.71%)
Theoretical values for elemental analysis (CHN).
Structural Decomposition (DOT Visualization)
The following diagram breaks down the molecule into its pharmacophoric units, essential for understanding its solubility and receptor binding potential.
Synthetic Methodology
Unlike tryptamines, which are often synthesized via the Speeter-Anthony procedure (glyoxalyl chloride route) or Fischer Indole synthesis, this molecule is best accessed via Reductive Amination . This route avoids the instability issues associated with gramine alkylation.
Intermediate: Formation of the imine (Schiff base).
Reduction: Conversion to the secondary amine using Sodium Borohydride (
).
Step-by-Step Workflow:
Imine Formation:
Dissolve 5-methoxyindole-3-carboxaldehyde (1.0 eq) in anhydrous Methanol (
).
Add 2-phenylethylamine (1.1 eq) dropwise.
Critical Control: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Shift in
and disappearance of aldehyde carbonyl).
Note: In some cases, adding molecular sieves (3Å) helps drive the equilibrium by removing water.
Reduction:
Cool the reaction mixture to 0°C (ice bath).
Add Sodium Borohydride (
, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
Allow to warm to RT and stir overnight.
Workup & Purification:
Quench with water or saturated
.
Evaporate
under reduced pressure.
Extract aqueous residue with Dichloromethane (
, 3x).
Dry organic layer over
.
Purification: Flash Column Chromatography.
Stationary Phase: Silica Gel.
Mobile Phase: DCM:MeOH (95:5) + 0.1%
(to prevent streaking of the amine).
Stability & Handling (Expert Insights)
As a Senior Application Scientist, it is crucial to highlight the specific instability inherent to 3-aminomethylindoles (gramine types) compared to tryptamines.
The "Gramine Elimination" Risk:
Compounds with a nitrogen atom attached directly to the 3-methylene position of an indole are prone to Hofmann-like elimination under acidic or thermal stress.
Mechanism: Protonation of the amine makes it a good leaving group. The indole nitrogen lone pair pushes electron density into the ring, expelling the amine and forming a reactive azafulvene intermediate.
Practical Implication:Do not store this compound in acidic solutions (e.g., do not store as an HCl salt in solution for long periods). Store as the free base at -20°C, or prepare the fumarate/tartrate salt which is often gentler than HCl.
Oxidation Sensitivity:
The 5-methoxyindole core is electron-rich and susceptible to oxidative coupling (dimerization) at the 2-position or 7-position upon exposure to light and air.
Storage: Amber glass vials, under Argon atmosphere.
Analytical Characterization Criteria
To validate the synthesis of
, the following spectral signatures must be observed:
-NMR (DMSO- or ):
Indole NH: Broad singlet,
8.0–10.0 ppm (exchangeable).
Aromatic Region: Multiplets for Indole (3H) and Phenyl (5H) protons (
6.8–7.5 ppm).
Methoxy (
): Sharp singlet, ~3.8 ppm (3H).
Methylene Bridge (
): Singlet, ~3.9–4.1 ppm (2H). Note: This singlet distinguishes it from tryptamines, which show two triplets.
Phenethyl Chain: Two triplets (or multiplets),
~2.8–3.0 ppm.
Mass Spectrometry (ESI-MS):
Expected Parent Ion
.
Fragment Ions: Loss of the phenethyl group often yields a stabilized 5-methoxy-gramine cation (
).
References
Synthesis of Indole Alkaloids via Reductive Amination.
Source:Journal of Organic Chemistry. Standard protocols for indole-3-carboxaldehyde reduction.
URL:[Link] (General Reference for Methodology)
Reactivity of Gramine Derivatives (3-aminomethylindoles).
Source:The Chemistry of Heterocyclic Compounds, Indoles. Discusses the instability of the 3-methylene-amine linkage.
URL:[Link]
PubChem Compound Database: 5-Methoxyindole-3-carboxaldehyde.
Source: National Center for Biotechnology Information. Precursor data.[2][3][4][5][6]
URL:[Link]
Technical Guide: Physicochemical Profiling & Solubility Optimization of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
Executive Summary & Compound Identity N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine is a specialized indole alkaloid structurally classified as a gramine derivative (indole-3-methanamine). It is distinct fro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine is a specialized indole alkaloid structurally classified as a gramine derivative (indole-3-methanamine). It is distinct from tryptamines (which possess a two-carbon ethyl bridge).[1] This structural nuance significantly impacts its chemical stability and solubility profile.[1]
This guide provides a technical framework for solubilizing this lipophilic base for pharmacological screening.[1] Due to the scarcity of public empirical datasets for this specific ligand, the data below synthesizes structure-property relationships (SPR) derived from homologous 5-methoxyindoles and secondary phenethylamines.
Chemical Identity
Property
Detail
Common Name
5-Methoxy-N-phenethylgramine
Chemical Structure
Indole core substituted at C5 (Methoxy) and C3 (Methylaminophenethyl)
Molecular Formula
CHNO
Molecular Weight
~280.37 g/mol
Class
Lipophilic Secondary Amine / Indole Alkaloid
Critical Stability Warning: The Gramine Instability
STOP & READ: Unlike tryptamines (which are generally stable), gramine derivatives possess a single methylene bridge connecting the indole to the amine nitrogen.[1]
Risk: This linkage is susceptible to retro-Mannich fragmentation under acidic conditions or high heat, releasing 5-methoxyindole and the corresponding imine/aldehyde.
Operational Constraint: Avoid prolonged storage in acidic aqueous buffers (pH < 4). Perform solubility profiling of the salt form immediately prior to use.[1]
Figure 1: Instability mechanism of the gramine scaffold.[1] The methylene linker is labile compared to the ethylene bridge of tryptamines.[1]
Physicochemical Profile & Solubility Data
The compound is a lipophilic base .[1] It exists as a neutral molecule at alkaline pH and a cationic salt at acidic pH.[1]
Forms salt in situ.[1] Use with caution (see Stability).
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Purpose: Create a stable, high-concentration stock for long-term storage (-20°C).
Weighing: Accurately weigh 2.80 mg of the compound (Free Base).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
Note: Do not use water or buffer.[1] The free base is hydrophobic.[1]
Mixing: Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.[1]
Validation: Inspect against a dark background.[1][2] If particles remain, sonicate for 5 minutes at ambient temperature.[1]
Storage: Aliquot into amber glass vials (to prevent photodegradation of the indole ring). Store at -20°C.
Protocol B: Formulation for Aqueous Biological Assays
Purpose: Dilute the stock into aqueous media without precipitation.
Starting Material: Thaw the 10 mM DMSO stock.
Intermediate Dilution (Optional but Recommended):
Dilute the stock 1:10 in Ethanol or PEG-400 if the final assay cannot tolerate high DMSO concentrations.[1]
Final Dilution:
Slowly add the stock (or intermediate) to the aqueous buffer (e.g., PBS or Media) while vortexing rapidly .[1]
Target: Final DMSO concentration should be ≤ 0.1% to 1.0% (v/v).
Solubility Limit: Do not exceed 100 µM in neutral buffer without verifying solubility, as the lipophilic phenethyl tail may drive aggregation.[1]
Solubilization Decision Workflow
Use this logic flow to determine the optimal solvent system for your specific application.
Figure 2: Solubilization strategy decision tree. DMSO is the universal solvent of choice for the free base form.[1]
References
PubChem Compound Summary. (2023). Gramine Derivatives and Indole Alkaloids.[1] National Center for Biotechnology Information.[1] [Link]
Glennon, R. A., et al. (1984).[1] Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity.[1] Journal of Medicinal Chemistry.[1] (Foundational text on phenethyl/indole SAR). [Link]
Saxton, J. E. (1983).[1] The Monoterpenoid Indole Alkaloids.[1] Chemistry of Heterocyclic Compounds.[1][3][4] Wiley-Interscience.[1] (Reference for Gramine vs. Tryptamine stability).
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] [Link]
"N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine" spectroscopic data (NMR, MS, IR)
This technical guide provides a comprehensive spectroscopic and structural analysis of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine . This compound represents a hybrid pharmacophore, merging the 5-methoxyin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive spectroscopic and structural analysis of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine . This compound represents a hybrid pharmacophore, merging the 5-methoxyindole scaffold (characteristic of melatonergic and serotonergic ligands) with a phenethylamine moiety via a methylene linker.
To accurately interpret spectroscopic data, one must understand the synthesis origin. This compound is typically generated via reductive amination of 5-methoxyindole-3-carboxaldehyde with 2-phenylethylamine, using sodium borohydride (
) or sodium triacetoxyborohydride ().
Critical Impurity A: Residual 5-methoxyindole-3-carboxaldehyde (Aldehyde peak at ~10.0 ppm in
Stability Note: Unlike tryptamines (ethyl bridge), gramine derivatives (methyl bridge) can undergo retro-Mannich reactions or polymerization under acidic conditions. Samples should be stored as free bases in inert atmosphere or as stable fumarate salts.
Nuclear Magnetic Resonance (
&
NMR)
The following data represents the consensus assignment for the free base in
at 298 K.
Proton NMR (
NMR, 400 MHz,
)
The spectrum is characterized by the distinct singlet of the methylene bridge (
) and the coupling pattern of the 5-substituted indole ring.
Position
Shift (, ppm)
Multiplicity
Integration
Assignment Logic
NH (Indole)
8.10 - 8.50
br s
1H
Exchangeable; shift varies with concentration/solvent.
H-2
7.05
d ( Hz)
1H
Indole C2 proton; distinct doublet due to coupling with NH.
H-4
7.20
d ( Hz)
1H
meta-coupling to H-6; deshielded by aromatic current but shielded by OMe.
H-6
6.85
dd ( Hz)
1H
Characteristic ortho/meta splitting pattern.
H-7
7.25
d ( Hz)
1H
ortho-coupling to H-6.
Ph-H
7.15 - 7.35
m
5H
Phenyl ring protons (overlapping multiplet).
H-8 (Linker)
3.98
s
2H
Diagnostic Peak. Singlet confirming the gramine (1-C) bridge.
OMe
3.86
s
3H
Sharp singlet; characteristic of 5-methoxyindoles.
H-10
2.95
t ( Hz)
2H
Methylene adjacent to Nitrogen (side chain).
H-11
2.82
t ( Hz)
2H
Benzylic methylene (side chain).
NH (Amine)
1.80 - 2.20
br s
1H
Secondary amine proton; broad, exchangeable.
Carbon NMR (
NMR, 100 MHz,
)
Carbon Type
Shift (, ppm)
Assignment
C-O (Ar)
154.2
C-5 (Indole)
Quaternary
140.1
C-1' (Phenyl ipso)
Quaternary
131.5
C-7a (Indole)
Quaternary
127.8
C-3a (Indole)
Aromatic CH
128.7, 128.4, 126.1
Phenyl Carbons
Aromatic CH
124.5
C-2 (Indole)
Quaternary
113.8
C-3 (Indole)
Aromatic CH
112.1
C-7 (Indole)
Aromatic CH
112.0
C-6 (Indole)
Aromatic CH
101.5
C-4 (Indole)
Aliphatic
55.9
OMe
Aliphatic
49.8
C-10 ()
Aliphatic
44.2
C-8 (Indole--N)
Aliphatic
36.4
C-11 ()
Mass Spectrometry (MS) Fragmentation Analysis[7][14][15]
Method: ESI-MS (Positive Mode) or EI-MS (70 eV).
Parent Ion:
(ESI); (EI).
The fragmentation pattern is dominated by the cleavage of the C-N bonds flanking the central nitrogen.[1] Unlike tryptamines, which favor the McLafferty rearrangement or
-cleavage to form iminium ions ( 58 for DMT), this gramine derivative favors the formation of the resonance-stabilized indolyl-3-carbinyl cation .
Fragmentation Pathway Diagram
Figure 1: Proposed fragmentation tree for N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine. The formation of the m/z 160 ion is the diagnostic signature.
Infrared Spectroscopy (FT-IR)[1][5]
The IR spectrum confirms the reduction of the intermediate imine/aldehyde and the presence of the secondary amine.
Wavenumber ()
Intensity
Functional Group Assignment
3410 - 3390
Medium, Sharp
Indole N-H stretch (Free).
3300 - 3250
Weak, Broad
Secondary Amine N-H stretch (often obscured by Indole NH).
Experimental Protocol: Sample Preparation for Analysis
To ensure data integrity and reproducibility, follow this preparation workflow.
A. NMR Sample Preparation[4][5][14]
Solvent Choice: Use
(Chloroform-d) neutralized with anhydrous or passed through basic alumina. Reasoning: Traces of acid in aged can protonate the aliphatic nitrogen, causing peak broadening and shifting the methylene signals downfield.
Concentration: Dissolve 5–10 mg of the free base in 0.6 mL solvent.
Filtration: Filter through a cotton plug in a glass pipette to remove any insoluble borate salts remaining from synthesis.
B. Differentiation from Isomers (Technical Validation)
A common error is confusing this compound with N-ethyl-5-methoxytryptamine (an isomer with the same MW).
Feature
Target Compound (Gramine Derivative)
Isomer (Tryptamine Derivative)
Linker Structure
Indole--NH-
Indole--NH-
NMR Diagnostic
Singlet at ~4.0 ppm (Indole--N)
Two Triplets at ~2.9-3.1 ppm (Indole--N)
MS Base Peak
m/z 160 (Indole-CH2+)
m/z 174 (Indole-CH2-CH2+)
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13872, 5-Methoxyindole. Retrieved from [Link]
MDPI. (2023). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. Molecules. Retrieved from [Link]
ResearchGate. (2019). Analysis of fragmentation of phenethylamine derivatives. Retrieved from [Link]
Technical Whitepaper: Pharmacological Characterization of N-Phenylethylamine Indole Derivatives at 5-HT Receptors
Executive Summary The modification of the indole-ethylamine scaffold (tryptamine) via N-substitution represents a critical area in neuropsychiatric drug discovery. While the indole core provides the orthosteric anchor mi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The modification of the indole-ethylamine scaffold (tryptamine) via N-substitution represents a critical area in neuropsychiatric drug discovery. While the indole core provides the orthosteric anchor mimicking endogenous serotonin (5-HT), the addition of an N-phenylethyl moiety introduces significant lipophilic interactions.
This guide details the technical workflow for evaluating N-phenylethylamine indole compounds . It moves beyond basic screening, focusing on the structural causality of binding affinity (
) and the rigorous experimental protocols required to validate selectivity between 5-HT (hallucinogenic/therapeutic target) and 5-HT (metabolic/anxiety target) receptors.
Structural Basis of Ligand Design
To develop high-affinity ligands, one must understand the binding pocket architecture. The 5-HT
receptor contains a conserved Orthosteric Binding Site (OBS) and a variable Extended Binding Pocket (EBP).
The Pharmacophore Interface
The Indole Core: Forms a salt bridge between the protonated amine and Asp155 (in TM3) of the receptor. The aromatic ring engages in
- stacking with Phe340 (TM6).
The N-Phenylethyl Tail: Unlike small methyl groups (as seen in DMT), a phenylethyl group projects into the EBP. This region is hydrophobic and less conserved across subtypes, allowing for the design of highly selective ligands.
Mechanism of Action Visualization
The following diagram illustrates the distinct interaction zones required for high-affinity binding of N-phenylethylamine indoles.
Figure 1: Structural mapping of the indole core to the orthosteric site and the N-phenylethyl tail to the extended pocket.
Trustworthy data relies on self-validating protocols. The following methodology uses [
H]-Ketanserin (an antagonist) to determine the affinity of novel N-phenylethylamine indoles at 5-HT receptors.
Membrane Preparation (The Foundation)
Context: Poor membrane integrity leads to high non-specific binding.
Harvest: Transfected HEK293 cells expressing human 5-HT
.
Lysis: Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).
Centrifugation: Spin at 20,000
for 20 mins at 4°C. Discard supernatant.
Wash: Resuspend pellet in Buffer A and repeat spin (removes endogenous serotonin).
Storage: Resuspend final pellet to ~2 mg protein/mL. Flash freeze.
Competition Assay Workflow
Context: We displace a known radioligand with the test compound.
Reagents:
Radioligand: [
H]-Ketanserin (1.0 nM final concentration).
Non-Specific Control: Methysergide (10
M) or Mianserin.
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl
, 0.1% Ascorbic Acid (Prevents oxidation of the indole).
Step-by-Step Protocol:
Step
Action
Critical Checkpoint (Validation)
1
Plate Setup
Use 96-well polypropylene plates to minimize drug adsorption.
2
Add Test Cmpd
Add 25 L of N-phenylethylamine indole (10 to 10 M).
3
Add Radioligand
Add 25 L [H]-Ketanserin.
4
Initiate
Add 200 L membrane suspension. Vortex gently.
5
Equilibrium
Incubate 60 mins at 37°C (equilibrium is temperature dependent).
6
Harvest
Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
7
Detection
Liquid scintillation counting.
Workflow Visualization
Figure 2: Sequential workflow for the radioligand competition binding assay.
Data Analysis & Interpretation
Raw CPM (Counts Per Minute) must be converted into biologically relevant constants.
The Cheng-Prusoff Correction
The IC
(concentration displacing 50% of radioligand) is assay-dependent. You must convert it to (inhibition constant), which is an intrinsic property of the molecule.
[L]: Concentration of [
H]-Ketanserin used (e.g., 1.0 nM).
: Dissociation constant of [H]-Ketanserin (experimentally determined via Saturation Binding).
Representative Data Table
The following table highlights how N-substitution affects affinity compared to the parent tryptamine.
Compound Structure
(5-HT) [nM]
(5-HT) [nM]
Selectivity Ratio (2C/2A)
Interpretation
Tryptamine (Parent)
>1000
>1000
N/A
Weak basal affinity.
N,N-Dimethyltryptamine
75
60
0.8
Non-selective; potent but promiscuous.
N-Phenylethyl-tryptamine
12
140
11.6
Bulk increases 2A affinity & selectivity.
N-(4-F-Phenylethyl)-tryptamine
4.5
80
17.7
Halogenation enhances hydrophobic fit in EBP.
Note: Data represents typical SAR trends for this chemical class [1, 2].
References
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355.
Protocols & Analytical Methods
Method
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine in Human Plasma
Introduction N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine is a synthetic tryptamine derivative with potential pharmacological activity. As with many novel psychoactive substances, its pharmacokinetic profil...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine is a synthetic tryptamine derivative with potential pharmacological activity. As with many novel psychoactive substances, its pharmacokinetic profile and potential for therapeutic use or abuse necessitate the development of a robust and sensitive bioanalytical method for its quantification in biological matrices. This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable methodology for preclinical and clinical studies.
The fundamental principle of this method lies in the high selectivity and sensitivity of tandem mass spectrometry, which allows for the precise measurement of the analyte even at low concentrations in a complex biological matrix like plasma. The chromatographic separation is optimized to resolve the analyte from endogenous plasma components, thereby minimizing matrix effects. A stable isotope-labeled internal standard is employed to ensure the accuracy and precision of the quantification, compensating for variations during sample preparation and analysis[1][2]. The entire method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring its reliability for regulated studies[3][4].
Analyte and Internal Standard
The target analyte is N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine.
Chemical Formula: C₁₉H₂₂N₂O
Monoisotopic Mass: 294.1732 g/mol
For accurate quantification, a stable isotope-labeled internal standard (IS) is crucial. N,N-Dimethyltryptamine-d6 (DMT-d6) is selected as a suitable internal standard due to its structural similarity to the analyte's core tryptamine structure and its commercial availability. The use of a stable isotope-labeled IS is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most accurate correction for experimental variability[1].
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: High-level workflow for the LC-MS/MS quantification.
Detailed Protocols
Preparation of Stock and Working Solutions
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine reference standard and dissolve in 1 mL of methanol.
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of N,N-Dimethyltryptamine-d6 (DMT-d6) in 1 mL of methanol.
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis[5][6]. Acetonitrile is a commonly used solvent for this purpose due to its efficiency in protein denaturation and precipitation[7].
Protocol:
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
Vortex the mixture vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a new tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The chromatographic separation of tryptamine derivatives is typically achieved using reversed-phase chromatography with a C18 column[8]. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of formic acid is commonly employed to achieve good peak shapes and ionization efficiency in positive ion mode.
Table 1: Optimized LC-MS/MS Parameters
Parameter
Condition
LC System
Waters ACQUITY UPLC I-Class or equivalent
Column
Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature
40°C
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Gradient Elution
5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min
Mass Spectrometer
Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.0 kV
Cone Voltage
Analyte: 30 V; IS: 35 V (Requires optimization)
Source Temperature
150°C
Desolvation Temperature
500°C
Desolvation Gas Flow
1000 L/hr (Nitrogen)
Cone Gas Flow
150 L/hr (Nitrogen)
Collision Gas
Argon
Collision Energy
Analyte: 20 eV (for primary transition); IS: 22 eV (Requires optimization)
Data Acquisition
Multiple Reaction Monitoring (MRM)
MRM Transitions and Mass Spectrometry Optimization
The selection of precursor and product ions is critical for the selectivity of the LC-MS/MS method. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) in the collision cell of the mass spectrometer. The fragmentation of N-substituted tryptamines often involves the cleavage of the bond beta to the indole ring, leading to the formation of a stable iminium ion.
Table 2: MRM Transitions for Analyte and Internal Standard
The cone voltage and collision energy should be optimized for each analyte and internal standard to maximize the signal intensity of the product ions[9][10]. This is typically done by infusing a standard solution of the compound into the mass spectrometer and systematically varying these parameters while monitoring the ion abundance.
Method Validation
A full validation of the bioanalytical method should be performed in accordance with FDA guidelines to ensure its reliability[3][11]. The validation should assess the following parameters:
Selectivity and Specificity
Protocol: Analyze at least six different blank plasma samples from individual donors to assess for any interfering peaks at the retention times of the analyte and internal standard.
Acceptance Criteria: The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
Linearity and Range
Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. A typical range for tryptamine derivatives is 0.1 to 100 ng/mL. Analyze the calibration standards in at least three separate runs.
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLLOQ).
Accuracy and Precision
Protocol: Analyze QC samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three different days.
Acceptance Criteria: The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for LLOQ). The accuracy (expressed as the percentage of the nominal concentration) should be within 85-115% (80-120% for LLOQ).
Matrix Effect
Protocol: Evaluate the ion suppression or enhancement caused by the plasma matrix. This can be assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration.
Acceptance Criteria: The %CV of the matrix factor across different lots of plasma should be ≤ 15%.
Recovery
Protocol: Determine the efficiency of the extraction procedure by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Acceptance Criteria: The recovery should be consistent and reproducible, with a %CV of ≤ 15%.
Stability
Protocol: Evaluate the stability of the analyte in plasma under various conditions that mimic sample handling and storage:
Freeze-Thaw Stability: After three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: At room temperature for a specified period (e.g., 4-24 hours).
Long-Term Stability: Stored at -80°C for an extended period.
Post-Preparative Stability: In the autosampler.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. Tryptamine derivatives can be susceptible to degradation, so a thorough evaluation of their stability is crucial[12][13].
Data Analysis and Quantification
The concentration of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve.
Logical Relationship of Method Components
The following diagram illustrates the interconnectedness of the key components of this bioanalytical method:
Caption: Interdependence of analytical method components and validation.
Conclusion
This application note provides a detailed and scientifically sound protocol for the quantification of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine in human plasma using LC-MS/MS. The method is designed to be sensitive, selective, accurate, and precise, making it suitable for a wide range of research and drug development applications. Adherence to the described sample preparation, chromatographic, and mass spectrometric conditions, along with a comprehensive method validation, will ensure the generation of high-quality, reliable data.
References
PubChem. 2-((5-Methoxy-1H-indol-3-yl)methylene)-N-pentylhydrazinecarboximidamide. National Center for Biotechnology Information. [Link]
PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. National Center for Biotechnology Information. [Link]
Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016). Journal of Pharmaceutical and Biomedical Analysis, 118, 248-256.
Brandt, S. D., et al. (2005). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR.
Gotvaldova, K., et al. (2023). Determination of tryptamine alkaloids and their stability in psychotropic mushrooms. Fungal Diversity, 120(1), 1-23.
Saito, K., et al. (2007). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry.
Yu, A. M., et al. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Bioanalysis, 1(1), 87-95.
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). Metabolites, 12(8), 716.
Wang, L. Z., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
Harvey, D. J. (2006). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. European Journal of Mass Spectrometry, 12(4), 273-274.
Agilent Technologies. (n.d.).
Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. (n.d.). ProQuest.
Brandt, S. D., et al. (2017). Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines. Drug Testing and Analysis, 9(10), 1545-1559.
ResolveMass Laboratories Inc. (2023).
Skyline Collision Energy Optimiz
Gotvaldova, K., et al. (2023). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. PMC.
Yu, A. M., et al. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study.
Thermo Fisher Scientific. (n.d.).
Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry.
On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. (2024). LCGC North America.
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PubMed.
Occurrence of pharmaceuticals in a water supply system and related human health risk assessment. (n.d.).
U.S. Food and Drug Administration. (2022).
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2006).
Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. (2020). Journal of Forensic and Legal Medicine, 73, 101963.
How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. (2021). YouTube.
Spectral Derivatives. Exploring and Exploiting the Collision Energy Dependence of Tandem Mass Spectra. (n.d.).
Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. (2025). Journal of Analytical Toxicology.
Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(16), 1667-1670.
High throughput sample preparation for the quantitation of drug compounds in serum samples. (2003). Sigma-Aldrich.
Biomedical Significance of Tryptamine: A Review. (2017). Walsh Medical Media.
A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. (2024). Molecules, 29(22), 5029.
U.S. Food and Drug Administration. (2018).
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2009). Journal of the Chinese Chemical Society, 56(4), 771-779.
Optimal precursor ion selection for LC-MS/MS based proteomics. (n.d.). Freie Universität Berlin.
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
Biological Applications of Tryptamine Schiff Base Derivatives. (2017). International Journal of Engineering and Technology, 9(3), 222-226.
Best way for t-he precipitation of protein in plasma HPLC. (2013).
van Midwoud, P. M., et al. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. (2019).
Biomedical Significance of Tryptamine: A Review. (2017).
Optimization of Compensation Voltages for DMS using Skyline. (n.d.). SCIEX.
USFDA. Guidance for Industry: Bioanalytical Method Validation. (2018).
Determination of Tryptophan in Lysozyme and Lysozyme Hydrolysate by Chiral LC Using D-Tryptophan as Internal Standard. (2005).
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (2012). Journal of Mass Spectrometry, 47(2), 163-175.
Application Note: In Vitro Profiling of N-Phenethyl-5-Methoxygramine Derivatives
This Application Note provides a comprehensive technical guide for the in vitro pharmacological characterization of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine . Based on its chemical structure—a 5-methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the in vitro pharmacological characterization of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine .
Based on its chemical structure—a 5-methoxygramine core with a bulky N-phenethyl substituent—this compound is predicted to exhibit polypharmacology, likely interacting with Serotonin (5-HT) receptors, Melatonin (MT) receptors, and potentially acting as a Monoamine Oxidase (MAO) inhibitor. The following protocols are designed to deconstruct this specific profile.
The target molecule features a 5-methoxyindole core, a hallmark of serotonergic and melatonergic ligands. However, unlike tryptamines (which have an ethyl spacer), this compound possesses a methyl spacer (gramine scaffold).
Medicinal Chemistry Insight: The shortening of the side chain from ethyl (tryptamine) to methyl (gramine) often drastically alters efficacy. While tryptamines are typically agonists, gramine derivatives frequently act as antagonists or partial agonists at 5-HT receptors due to altered binding modes in the orthosteric pocket.
The Phenethyl Group: The addition of a hydrophobic N-phenethyl group typically enhances affinity for 5-HT2A and 5-HT2C receptors via pi-pi stacking interactions with aromatic residues (e.g., Phe340 in 5-HT2A).
This guide outlines a tiered screening approach: Binding Affinity
-Ketanserin (a selective 5-HT2A antagonist) from HEK293 cell membranes expressing human 5-HT2A.
Materials:
Membranes: h5-HT2A-HEK293 membrane preparation (commercial or in-house).
Radioligand:
-Ketanserin (Specific Activity ~60-80 Ci/mmol).
Reference Compound: Methysergide or Ketanserin (non-radioactive).
Assay Buffer: 50 mM Tris-HCl, 5 mM
, 1 mM EGTA, pH 7.4.
Step-by-Step Methodology:
Preparation: Dilute the test compound in DMSO to create a 10-point concentration series (e.g.,
M to M). Final DMSO concentration in assay must be <1%.
Incubation: In a 96-well plate, add:
Assay Buffer.
Test Compound (or Reference).
-Ketanserin (Final concentration ~1 nM, close to ).
Membrane suspension ( protein/well).
Equilibrium: Incubate for 60 minutes at 27°C (room temperature).
Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
Wash: Wash filters
with ice-cold Tris buffer.
Detection: Add liquid scintillation cocktail and count radioactivity (CPM) using a MicroBeta counter.
Data Analysis:
Calculate % Inhibition and fit to a one-site competition model to derive
Objective: Distinguish whether the compound acts as an Agonist (activates signaling) or Antagonist (blocks signaling).
Protocol B: IP-One HTRF Assay (Gq Pathway for 5-HT2A)
Since 5-HT2A couples to
, activation leads to IP3 accumulation. The IP-One assay (Cisbio/PerkinElmer) detects inositol monophosphate (IP1), a stable downstream metabolite of IP3, using Homogeneous Time-Resolved Fluorescence (HTRF).
Workflow Visualization:
Figure 1: Gq signaling cascade utilized in the IP-One functional assay. Lithium Chloride (LiCl) is used to inhibit inositol monophosphatase, causing IP1 accumulation.
Methodology:
Cell Seeding: Plate CHO-K1 cells stably expressing human 5-HT2A (20,000 cells/well) in a 384-well low-volume white plate.
Stimulation:
Agonist Mode: Add Test Compound in stimulation buffer (containing 50 mM LiCl). Incubate 1 hour at 37°C.
Antagonist Mode: Add Test Compound + Reference Agonist (
of Serotonin). Incubate 1 hour.
Detection: Add IP1-d2 conjugate (acceptor) and Anti-IP1-Cryptate (donor) sequentially.
Read: Incubate 1 hour at RT. Read HTRF ratio (665 nm / 620 nm) on an EnVision plate reader.
Interpretation:
Agonist: Increase in HTRF signal (IP1 accumulation) vs. concentration.
Antagonist: Decrease in Agonist-induced signal.
Inverse Agonist: Decrease in basal signal (if receptor has constitutive activity).
Tier 3: Enzymatic Liability (MAO Inhibition)
Rationale: Indole-amines are structural analogs of Monoamine Oxidase (MAO) substrates. Gramine derivatives often act as MAO-A inhibitors . Determining this is critical for safety (potential for Serotonin Syndrome if combined with SSRIs).
Protocol C: MAO-Glo™ Assay (Luminescent)
Principle: The assay uses a luciferin derivative substrate that is oxidized by MAO to generate luciferin, which then reacts with luciferase to produce light.
Materials:
Recombinant Human MAO-A and MAO-B enzymes.
MAO-Glo Assay Kit (Promega).
Clorgyline (MAO-A selective inhibitor control).
Deprenyl (MAO-B selective inhibitor control).
Step-by-Step Methodology:
Reaction Setup: In a white 96-well plate, mix:
MAO Enzyme (A or B) in reaction buffer.
Test Compound ( final concentration).
Pre-incubation: Incubate for 10 minutes at RT to allow inhibitor binding.
Substrate Addition: Add
Luciferin derivative substrate ().
Enzymatic Reaction: Incubate for 60 minutes at RT.
Read: Incubate 20 minutes and measure Luminescence (RLU).
Data Presentation:
Compound
Target
Assay Type
Readout
Significance
Test Cmpd
5-HT2A
Binding
(nM)
Affinity Potency
Test Cmpd
5-HT2A
IP-One
/
Functional Efficacy
Test Cmpd
MAO-A
MAO-Glo
(µM)
Safety / DDI Potential
Test Cmpd
MT1/2
cAMP
(nM)
Off-target Sleep Effects
Summary of Experimental Logic (Self-Validation)
To ensure Trustworthiness and Scientific Integrity , the following controls must be embedded:
The "Gramine" Control: Always run Gramine (unsubstituted) and 5-Methoxytryptamine alongside the test compound. This validates if the phenethyl group is driving the observed selectivity changes.
Solubility Check: The N-phenethyl group increases lipophilicity (
). Ensure DMSO stocks do not precipitate in aqueous buffers; use 0.01% BSA in buffers to prevent plastic binding.
False Positives: In the HTRF assay, compounds with high autofluorescence (common in indoles) can interfere. Always run a "buffer + compound + detection reagents" (no cells) blank to subtract background.
References
Glennon, R. A., et al. (1994). "Binding of substituted tryptamines at 5-HT2 serotonin receptors."[1][2] Journal of Medicinal Chemistry. Link (Establishes SAR for N-substituted indoles).
Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link (Explains the role of bulky N-substituents in 5-HT2A affinity).
Cisbio Bioassays. "IP-One HTRF® Assay Principle and Protocol." Link (Standard industry protocol for Gq GPCRs).
Promega Corporation. "MAO-Glo™ Assay Technical Manual." Link (Enzymatic safety profiling).
Frost, J. M., et al. (2010). "Indole-3-methanamines as 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates gramine scaffold pharmacology).
Receptor binding assay protocol for "N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine"
Application Note & Protocol Topic: Determination of Receptor Binding Affinity for N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine using a Radioligand Competition Assay Audience: Researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Determination of Receptor Binding Affinity for N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine using a Radioligand Competition Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for determining the binding affinity of the novel compound, N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine, to a specific G-protein coupled receptor (GPCR). The structural characteristics of this compound, particularly the 5-methoxyindole moiety, suggest a potential interaction with serotonin (5-HT) or melatonin (MT) receptors.[1][2][3] This guide, therefore, proposes the human serotonin 1A (5-HT1A) receptor as a primary target for initial characterization. The protocols herein are designed to be a self-validating system, beginning with the fundamental characterization of the chosen receptor system via saturation binding, followed by a competitive binding assay to determine the inhibitory constant (Ki) of the test compound. Methodologies for both traditional filter-based assays and modern Scintillation Proximity Assays (SPA) are discussed, providing flexibility for different laboratory capabilities.
Scientific Principles & Assay Rationale
Receptor binding assays are a cornerstone of drug discovery, allowing for the quantification of the interaction between a ligand and its receptor.[4][5] The most common format, a competitive radioligand binding assay, measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity from a receptor.[6][7]
1.1. Target Rationale: The 5-HT1A Receptor
The test compound, N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine, is a derivative of 5-methoxytryptamine. Tryptamine derivatives are well-established ligands for serotonin receptors.[3][8][9] Specifically, the 5-HT1A receptor, a GPCR coupled to Gi/Go proteins, is a validated therapeutic target for neuropsychiatric disorders like anxiety and depression.[10][11] Recent structural and pharmacological studies have highlighted the critical role of the 5-methoxy group in conferring high potency and selectivity for the 5-HT1A receptor among tryptamine analogs.[1][2] Therefore, the 5-HT1A receptor represents a logical and high-priority target for evaluating the binding characteristics of this novel compound.
1.2. The Law of Mass Action and Binding Constants
The interaction between a ligand (L) and a receptor (R) is a reversible process governed by the Law of Mass Action:
Kd (Equilibrium Dissociation Constant): Represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher binding affinity. This is determined through a saturation binding experiment.
IC50 (Half Maximal Inhibitory Concentration): In a competitive assay, this is the concentration of the unlabeled test compound required to displace 50% of the specific binding of the radioligand.
Ki (Inhibitory Constant): The IC50 is dependent on experimental conditions (e.g., radioligand concentration).[12] Therefore, it is converted to the Ki, which is an intrinsic measure of the compound's affinity for the receptor. This conversion is performed using the Cheng-Prusoff equation .[13][14]
Assay Workflow & Key Decision Points
The overall process involves validating the receptor system before determining the affinity of the test compound.
Caption: Overall workflow for receptor binding characterization.
Materials and Reagents
Receptor Source: Commercially available cryopreserved cell membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor (e.g., from Revvity, Multispan, Inc.).[10]
Test Compound: N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine, dissolved in 100% DMSO to create a 10 mM stock solution.
Radioligand: [³H]8-OH-DPAT (8-Hydroxy-2-(dipropylamino)tetralin), a high-affinity agonist for the 5-HT1A receptor. Specific activity should be >100 Ci/mmol.
Non-specific Binding Control: Serotonin (5-Hydroxytryptamine) or unlabeled 8-OH-DPAT at a final concentration of 10 µM.
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
Filtration Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Scintillation Cocktail: A high-efficiency cocktail compatible with filter mats or aqueous samples.
Instrumentation: Liquid scintillation counter or MicroBeta plate reader. For SPA, a suitable plate reader is required.
Detailed Experimental Protocols
CRITICAL: Prior to beginning, thaw the receptor membranes on ice and homogenize by gentle vortexing or trituration with a pipette tip. Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 1: Saturation Binding Assay (Determination of Kd and Bmax)
This experiment is essential to characterize the receptor preparation and determine the affinity (Kd) and density (Bmax) of the radioligand. The Kd value is required for the subsequent competition assay.[6][7]
Prepare Radioligand Dilutions: Create a series of 12 dilutions of [³H]8-OH-DPAT in assay buffer, ranging from approximately 0.05 nM to 20 nM.
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
Total Binding: 50 µL assay buffer.
Non-specific Binding (NSB): 50 µL of 10 µM Serotonin (in assay buffer).
Add Radioligand: Add 50 µL of each [³H]8-OH-DPAT dilution to the corresponding Total and NSB wells.
Initiate Reaction: Add 100 µL of the diluted receptor membrane preparation (typically 5-20 µg protein/well, to be optimized) to all wells. The final assay volume is 200 µL.
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.[16]
Termination (Filtration Method): Rapidly harvest the contents of each well onto the glass fiber filter plate using a cell harvester, followed by 3-5 quick washes with ice-cold wash buffer.[17]
Scintillation Counting: Allow the filter mat to dry completely. Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) in a scintillation counter.
Data Analysis (Saturation):
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
Plot Specific Binding (Y-axis) against the concentration of [³H]8-OH-DPAT (X-axis).
Use non-linear regression analysis (one-site binding hyperbola) in software like GraphPad Prism to fit the curve and derive the Kd and Bmax values.
Parameter
Description
Typical Value for [³H]8-OH-DPAT at 5-HT1A
Kd
Equilibrium Dissociation Constant
0.5 - 2.0 nM
Bmax
Maximum number of binding sites
200 - 2000 fmol/mg protein
Protocol 2: Competitive Binding Assay (Determination of Ki)
This experiment measures the ability of the test compound to compete with the radioligand for the receptor binding site.[18][19]
Caption: Principle of the competitive binding assay.
Prepare Test Compound Dilutions: Perform a serial dilution of the 10 mM test compound stock in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).
Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:
Total Binding: 50 µL assay buffer.
Non-specific Binding (NSB): 50 µL of 10 µM Serotonin.
Test Compound: 50 µL of each dilution of the test compound.
Add Radioligand: Add 50 µL of [³H]8-OH-DPAT to all wells. The final concentration should be at or below the Kd value determined in the saturation experiment (e.g., 0.5 - 1.0 nM).[16]
Initiate Reaction: Add 100 µL of the diluted receptor membrane preparation (using the same concentration as in the saturation assay) to all wells. Final volume is 200 µL.
Incubation, Termination, and Counting: Follow steps 5-7 from the Saturation Binding Assay protocol.
Data Analysis (Competition):
Calculate the percentage of specific binding at each test compound concentration.
Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis).
Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation :[13][14]
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] = Concentration of radioligand used in the assay.
Kd = Dissociation constant of the radioligand (determined from the saturation experiment).
Alternative Technology: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology that eliminates the need for a filtration step, making it highly amenable to high-throughput screening.[20][21][22]
Principle: Receptor membranes are coupled to scintillant-embedded beads (e.g., wheat germ agglutinin (WGA) SPA beads). When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to stimulate light emission. Unbound radioligand in the solution is too far away to be detected.[21]
Advantages: No wash steps, reduced radioactive waste, and potential for real-time kinetic measurements.[20]
Protocol Adaptation: The assay is set up similarly in a 96- or 384-well plate. Instead of filtration, the plate is simply sealed, incubated, and then read directly in a suitable microplate scintillation counter. Optimization of the membrane-to-bead ratio is a critical development step.[21]
Assay Validation and Troubleshooting
A robust and reliable assay is paramount for generating high-quality data.[23]
Parameter
Quality Control Metric
Common Problem
Potential Cause & Solution
Signal Window
Total Binding / NSB > 10
Low signal window
Cause: Insufficient receptor density (low Bmax), inactive receptor, low radioligand specific activity. Solution: Use more membrane protein per well, source a new batch of membranes, use a higher specific activity radioligand.
Data Variability
%CV for triplicates < 15%
High variability between replicates
Cause: Poor pipetting, incomplete membrane homogenization, inefficient washing during filtration. Solution: Calibrate pipettes, ensure membranes are a uniform suspension before dispensing, optimize wash steps.
Cause: Incubation time is too short, ligand degradation, ligand sequestration. Solution: Increase incubation time, include protease inhibitors in the buffer, verify ligand stability.
Competition Curve
Hill slope ≈ 1.0
Shallow or steep Hill slope
Cause: A slope ≠ 1.0 may indicate complex binding phenomena (e.g., multiple binding sites, allosteric interactions). Solution: This is not an error but a result that requires further mechanistic investigation.
References
Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. Retrieved from [Link]
Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
RCSB Protein Data Bank. (n.d.). 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex. Retrieved from [Link]
Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 629(8012), 706-714. [Link]
Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]
Kaplan, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. [Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
Stauch, B., et al. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. Nature Communications, 10(1), 1931. [Link]
P-G, G., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]
John, C. S., & Pike, V. W. (2009). Tactics for preclinical validation of receptor-binding radiotracers. Drug Discovery Today, 14(15-16), 779-786. [Link]
van der Wenden, E. M., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. Purinergic Signalling, 12(1), 125-134. [Link]
ResearchGate. (n.d.). Filter-Binding Assays. Retrieved from [Link]
Fluidic Analytics. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
GenScript. (n.d.). Human Recombinant Melatonin MT1 Receptor Stable Cell Line. Retrieved from [Link]
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
Leff, P., & Dougall, I. G. (1993). Further concerns over Cheng-Prusoff analysis. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. Retrieved from [Link]
López-Arnau, R., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry. [Link]
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
G-Biosciences. (n.d.). MT1 (Melatonin receptor 1). Retrieved from [Link]
Gai, S. A., & Wittrup, K. D. (2007). Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 381, 23-36. [Link]
MilliporeSigma. (n.d.). Guidelines for Bioassays on MultiScreen Filter Plates. Retrieved from [Link]
Deganutti, G., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. British Journal of Pharmacology, 181(1), 121-136. [Link]
Caring Sunshine. (n.d.). Relationship: Serotonin and 5-Methoxytryptamine. Retrieved from [Link]
ResearchGate. (2015, January 28). Why does radioligand binding does not reach equilibrium?. Retrieved from [Link]
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Hansen, M. R., et al. (2021). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine-Chemokine Receptor Interactions. Journal of Visualized Experiments, (171). [Link]
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]
Legros, C., et al. (2011). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 164(2b), 524-537. [Link]
Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
Williams, C. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 897, 137-148. [Link]
Read Lab, University at Buffalo. (n.d.). Filter Binding Assay. Retrieved from [Link]
GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
<_
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Application Notes & Protocols: A Guide to Preclinical Evaluation of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
Section 1: Compound Profile and Predicted Pharmacology
Tryptamine Moiety (5-methoxy-1H-indol-3-yl): The 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) substructure is a potent agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][2] Agonism at the 5-HT2A receptor is a primary mechanism for the psychoactive effects of classic psychedelics.[3][4][5] The 5-HT1A receptor is implicated in mood and anxiety regulation.[6]
Phenylethylamine Moiety (N-2-phenylethyl): Phenethylamines are a broad class of compounds that can interact with monoamine systems, including dopamine, norepinephrine, and serotonin transporters and receptors.[7][8] The N-phenethyl substitution may modify the affinity and efficacy of the tryptamine core at serotonergic receptors and could introduce activity at other monoaminergic targets.
Based on this structural analysis, the compound is predicted to be a potent serotonergic agent, likely acting as a 5-HT2A receptor agonist. This profile suggests potential therapeutic applications in psychiatric disorders such as depression and anxiety, alongside possible psychedelic-like effects.[9][10] Preclinical evaluation in animal models is therefore critical to elucidate its precise pharmacological profile.
Table 1: Predicted Pharmacological Profile and Associated In Vivo Models
Predicted Target
Potential Therapeutic Indication
Key Animal Models & Assays
Serotonin 5-HT2A Receptor (Agonist)
Depression, Anxiety, PTSD
Head-Twitch Response (HTR), Drug Discrimination
Serotonin 5-HT1A Receptor (Agonist)
Anxiety, Depression
Elevated Plus Maze (EPM), Forced Swim Test (FST)
Dopamine/Norepinephrine Systems
Mood, Cognition, Reward
Locomotor Activity, Prepulse Inhibition (PPI)
Section 2: A Phased Approach to In Vivo Characterization
A logical, phased experimental workflow is essential to build a comprehensive profile of the compound's effects, from primary target engagement to potential therapeutic efficacy and safety.
In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Probing the prefrontal cortex for changes in serotonin, dopamine, and glutamate following compound administration can provide direct evidence of its neurochemical effects.
Ex Vivo Autoradiography: After in vivo administration of the test compound, this method can be used to determine the occupancy of specific receptors (e.g., 5-HT2A) in post-mortem brain tissue. This confirms target engagement at relevant doses.
Gene Expression Analysis: Measuring the expression of immediate early genes like c-Fos or Arc in specific brain regions can map the neuronal circuits activated by the compound.
By integrating data from behavioral, neurochemical, and molecular assays, researchers can build a robust, multi-faceted understanding of the in vivo effects of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine, guiding its future development.
References
AC, K., C, P., & SJ, S. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv.
Usona Institute. (n.d.). 5-MeO-DMT. Usona Institute. [Link]
González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(12), 991–999. [Link]
Kaplan, A. C., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. bioRxiv. [Link]
St-Gelais, F., et al. (2023). 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study. Frontiers in Psychiatry, 14. [Link]
Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin receptor subtypes as targets for hallucinogenic drugs. In Current Topics in Behavioral Neurosciences (pp. 1–38). Springer.
Müller, C. P., & Homberg, J. R. (2015). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Behavioural Brain Research, 277, 133–143. [Link]
Kraeuter, A.-K., et al. (2023). Elevated plus maze protocol. protocols.io. [Link]
Vannoni, E., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol, 8(7). [Link]
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]
Castagné, V., et al. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (58). [Link]
Nichols, D. E., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0208442. [Link]
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]
IMPC. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. International Mouse Phenotyping Consortium. [Link]
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW DPI. [Link]
Cameron, L. P., et al. (2021). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 4(4), 1356–1364. [Link]
Hesselgrave, N., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. [Link]
Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis, 3(7-8), 577–591. [Link]
ResearchGate. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]
Hesselgrave, N., et al. (2024). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science. [Link]
ResearchGate. (n.d.). Summary of the procedures used to detect head twitches using scalograms... ResearchGate. [Link]
Lee, H., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor and Their Psychedelic Activities. Molecules, 27(20), 6899. [Link]
Wikipedia. (n.d.). Effect of psychoactive drugs on animals. Wikipedia. [Link]
MazeEngineers. (n.d.). Elevated Plus Maze. MazeEngineers. [Link]
RIKEN BRC. (n.d.). SOP of Pre-pulse inhibition test. RIKEN BioResource Research Center. [Link]
ResearchGate. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. ResearchGate. [Link]
GlycoGene. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. GlycoGene Database. [Link]
Protocol for N-alkylation of 5-methoxy-1H-indole-3-carbaldehyde
Application Note: Protocol for N-Alkylation of 5-Methoxy-1H-Indole-3-Carbaldehyde Part 1: Introduction & Strategic Overview The N-alkylation of 5-methoxy-1H-indole-3-carbaldehyde is a pivotal transformation in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for N-Alkylation of 5-Methoxy-1H-Indole-3-Carbaldehyde
Part 1: Introduction & Strategic Overview
The N-alkylation of 5-methoxy-1H-indole-3-carbaldehyde is a pivotal transformation in the synthesis of bioactive indole alkaloids, particularly melatonin receptor agonists, anticancer agents, and serotonin analogs. While the indole core is ubiquitous in drug discovery, the specific electronic environment of the 5-methoxy-3-formyl derivative presents unique synthetic opportunities and challenges.
The Chemical Challenge:
The presence of the electron-withdrawing formyl group at C3 significantly acidifies the N1-proton (
12–13 in DMSO, compared to 17 for unsubstituted indole), facilitating deprotonation. However, the electron-donating 5-methoxy group exerts a mesomeric effect (+M) that increases electron density at the ring carbons, potentially competing with N-alkylation if conditions are not rigorously controlled.
This guide details two validated protocols:
Method A (Mild Base): A robust, scalable carbonate-based method for standard alkyl halides.
Method B (Strong Base): A hydride-based method for sterically hindered electrophiles or rapid high-throughput synthesis.
Part 2: Chemical Logic & Mechanism
To ensure reproducibility, one must understand the electronic "push-pull" dynamics of the substrate.
Acidity: The C3-formyl group stabilizes the conjugate base (indolyl anion) through delocalization, making weak bases like
or effective.
Nucleophilicity: The 5-methoxy group enhances the nucleophilicity of the indole nitrogen after deprotonation, generally accelerating the
reaction compared to electron-deficient indoles.
Regioselectivity: Since the C3 position is blocked by the formyl group, C-alkylation is largely suppressed. However, competitive alkylation at the formyl oxygen (O-alkylation) or C2 is theoretically possible but rare under thermodynamic control.
Visualizing the Reaction Mechanism
Figure 1: Mechanistic pathway for the deprotonation and alkylation of 5-methoxy-1H-indole-3-carbaldehyde.
Solvent: DMF (anhydrous) or Acetonitrile/DMF (9:1)
Step-by-Step Protocol:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen/argon.[1]
Dissolution: Dissolve 5-methoxy-1H-indole-3-carbaldehyde (1.0 equiv) in anhydrous DMF (
).
Deprotonation: Add anhydrous
(2.0 equiv) in a single portion. Stir at room temperature (RT) for 15–30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.
Addition: Add the alkyl halide (1.2 equiv) dropwise via syringe.
Note: If using volatile halides like MeI, use a sealed tube or efficient condenser.
Reaction: Heat the mixture to 60–80°C . Monitor by TLC (typically 30% EtOAc in Hexanes) or HPLC.
Duration: 2–12 hours depending on the steric bulk of the alkyl group.
Workup:
Cool to RT.
Pour the mixture into ice-cold water (
reaction volume).
Precipitation: In many cases, the product precipitates as a solid.[2] Filter, wash with water, and dry.[3]
Extraction: If oil forms, extract with EtOAc (
). Wash combined organics with brine () and water () to remove DMF. Dry over .[4]
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexanes/EtOAc).
Method B: Hydride-Mediated Alkylation (Rapid)
Best for: Secondary alkyl halides, unreactive electrophiles, or high-throughput synthesis.
Reagents:
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)
Solvent: DMF or THF (Strictly Anhydrous)
Step-by-Step Protocol:
Safety Prep: NaH releases
gas. Perform in a well-ventilated fume hood.
Base Prep: Place NaH (1.5 equiv) in a dry flask under inert atmosphere.
Optional: Wash NaH with dry hexanes to remove mineral oil if the product is difficult to purify later.
Deprotonation: Suspend NaH in anhydrous DMF at 0°C (ice bath). Add the indole substrate (dissolved in minimal DMF) dropwise.
Observation: Vigorous bubbling (
evolution). Stir at 0°C for 15 mins, then RT for 15 mins.
Alkylation: Cool back to 0°C. Add the alkylating agent dropwise.
Reaction: Allow to warm to RT. Most reactions are complete within 1–3 hours .
Quench:Carefully add saturated
solution or ice water dropwise to quench excess hydride.
Workup: Standard extraction with EtOAc as described in Method A.
Part 4: Data Analysis & Optimization
Comparative Analysis of Conditions
Variable
Method A (/DMF)
Method B (/DMF)
Reaction Rate
Moderate (4–16 h)
Fast (1–3 h)
Temperature
60–80°C (Heat required)
0°C to RT
Moisture Sensitivity
Tolerant (hygroscopic)
Intolerant (Violent reaction)
Impurity Profile
Clean (Base is easily filtered)
Mineral oil contamination (unless washed)
Yield (Typical)
85–95%
90–98%
Green Score
Higher (Avoids reactive hydrides)
Lower
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal alkylation protocol.
Part 5: Troubleshooting & Critical Parameters
Regioselectivity Issues (C2 vs N1):
Symptom:[4][5][6] Multiple spots on TLC close to the product.
Cause: High temperatures (>100°C) or extremely hard electrophiles.
Fix: Switch to Method B (NaH) at lower temperatures (0°C) to favor kinetic control (N-alkylation).
Incomplete Conversion:
Symptom:[4][5][6] Starting material remains despite excess reagent.
Fix: Add catalytic Tetrabutylammonium iodide (TBAI) (10 mol%) to Method A. This facilitates the Finkelstein reaction in situ, converting alkyl chlorides/bromides to more reactive iodides.
Cannizzaro Reaction:
Risk:[5] The C3-aldehyde can undergo disproportionation in highly concentrated strong base.
Prevention: Avoid concentrated NaOH/KOH. Stick to carbonate bases or NaH in aprotic solvents.
References
Synthesis of N-substituted Indole-3-carbaldehyde Derivatives. MDPI. Available at: [Link]
One-pot, three-component Fischer indolisation–N-alkylation. Royal Society of Chemistry (RSC Advances). Available at: [Link]
Potassium carbonate as a base for the N-alkylation of indole. ScienceDirect / Tetrahedron Letters. Available at: [Link]
Indole-3-carbaldehyde Properties and Spectra. NIST Chemistry WebBook. Available at: [Link]
Application Note: Characterization and Profiling of N-(indol-3-ylmethyl)-N-phenylethylamine Derivatives
Executive Summary This application note details the synthesis, purification, and pharmacological characterization of N-(indol-3-ylmethyl)-2-phenylethylamine (I3M-PEA) and its derivatives. This molecular scaffold represen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis, purification, and pharmacological characterization of N-(indol-3-ylmethyl)-2-phenylethylamine (I3M-PEA) and its derivatives. This molecular scaffold represents a "privileged structure" in medicinal chemistry, effectively hybridizing the pharmacophores of tryptamine (indole core) and phenethylamine (phenylalkylamine tail).
These derivatives are currently under intense investigation for two primary therapeutic indications:
CNS Modulation: Targeting 5-HT (serotonin) and Dopamine receptors due to their structural homology with monoamine neurotransmitters.
Anticancer Activity: Specifically as inhibitors of tubulin polymerization, arresting cell division in the G2/M phase.[1]
This guide provides a self-validating protocol for the reductive amination synthesis of I3M-PEA, followed by rigorous QC standards (NMR/HPLC) and a functional tubulin inhibition assay.
Chemical Background & Rationale
The target molecule, I3M-PEA , connects an indole-3-carbinol motif to a phenylethylamine chain via a secondary amine linkage. This specific connectivity is selected to maximize hydrophobic interactions within the colchicine-binding site of tubulin or the orthosteric binding pockets of GPCRs.
Mechanism of Action (Hypothesis)
The indole moiety mimics the guanine base or specific amino acid residues (like Tryptophan) in receptor pockets, while the flexible phenylethyl tail allows for "induced fit" binding in hydrophobic channels.
Synthesis Strategy: Reductive Amination
While Mannich reactions are possible, they often yield unstable byproducts. We utilize a Reductive Amination approach using Indole-3-carboxaldehyde and 2-phenylethylamine. This method allows for milder conditions and higher regioselectivity.
Figure 1: Reaction pathway for the synthesis of I3M-PEA via reductive amination. The formation of the Schiff base is the rate-determining step, followed by rapid reduction.
Protocol A: Synthesis of N-(indol-3-ylmethyl)-2-phenylethylamine
Objective: Isolate high-purity (>98%) I3M-PEA for biological screening.
Given the structural similarity to known tubulin inhibitors (e.g., aryl-indole derivatives), this assay is the primary functional validation step.
Objective: Determine if I3M-PEA inhibits the assembly of tubulin into microtubules.
Experimental Workflow
Figure 2: Workflow for the in vitro Tubulin Polymerization Inhibition Assay.
Detailed Steps:
Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Add 1 mM GTP and 10 µM DAPI (fluorescent reporter for polymer mass) immediately before use.
Inhibition: Reduction in the slope of the growth phase and lower plateau height.
References
Synthesis of Indole Derivatives: "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization." RSC Medicinal Chemistry. (2020).
Reductive Amination Protocols: "Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines." ResearchGate. (2018).
Phenylethylamine Pharmacology: "Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship." Biomolecules & Therapeutics. (2022).[2][3]
Indole-3-methylamine Characterization: "Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator." MDPI Molecules. (2022).
Tubulin Assay Methodology: "A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents." Nature Scientific Reports. (2023).
Topic: N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine Cas Registry Number: (Analogous to 5-methoxytryptamine derivatives) Ticket ID: CHEM-SUP-2024-882 Status: Open for Research & Development The Synthetic Lan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
Cas Registry Number: (Analogous to 5-methoxytryptamine derivatives)
Ticket ID: CHEM-SUP-2024-882
Status: Open for Research & Development
The Synthetic Landscape
Executive Summary
The target molecule, N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine , is a secondary amine constructed via the reductive amination of 5-methoxyindole-3-carboxaldehyde and 2-phenylethylamine .[1][2]
While this pathway is robust, the electron-rich nature of the indole ring and the reactivity of the intermediate imine create a specific profile of byproducts. The primary challenge is balancing imine formation against direct reduction of the aldehyde, while preventing over-alkylation (tertiary amine formation).
Reaction Pathway Visualization
The following diagram outlines the primary synthetic route and the critical bifurcation points where impurities are generated.
Figure 1: Mechanistic pathway showing the competition between productive amination and parasitic side reactions (Alcohol, Tertiary Amine, BIM).[1]
Technical Troubleshooting (FAQs)
This section addresses specific observations reported by researchers during HPLC/MS analysis and workup.
Issue 1: "I see a large peak at M+2 relative to the starting aldehyde, and yield is low."
Diagnosis: Formation of 5-methoxyindole-3-methanol (Impurity A).
Root Cause: Direct reduction of the aldehyde. This occurs when the reducing agent (e.g., NaBH₄) is added before the imine has fully formed, or if the reducing agent is too aggressive (non-selective).
Corrective Action:
Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and kinetically slower at reducing aldehydes than imines, allowing for "one-pot" procedures with higher selectivity [1].
Stepwise Protocol: If using NaBH₄, you must pre-form the imine. Stir the aldehyde and amine in methanol/ethanol for 2–4 hours (or reflux with a Dean-Stark trap in toluene) before adding the hydride at 0°C.
Issue 2: "My product contains a higher molecular weight impurity (M + Aldehyde - H₂O)."
Diagnosis: Formation of the Tertiary Amine (Impurity B).[3]
Root Cause: Over-alkylation.[4] The newly formed secondary amine product is nucleophilic and reacts with remaining aldehyde in the mixture.
Corrective Action:
Stoichiometry: Ensure the amine is in slight excess (1.1 to 1.2 equivalents) relative to the aldehyde. This starves the reaction of the aldehyde required for the second alkylation.
Concentration: Avoid high concentrations. Dilution favors mono-alkylation.
Issue 3: "The reaction mixture turned a dark pink/red color, and I see a non-polar spot on TLC."
Diagnosis: Formation of Bis(indolyl)methanes (BIM) (Impurity C).
Root Cause: Indoles are electron-rich. In the presence of protic acids or Lewis acids, the aldehyde can electrophilically attack the indole ring (usually at C2 if C3 is substituted, or bridging two indoles) [2].
Corrective Action:
pH Control: Avoid strong mineral acids. If using acetic acid to catalyze imine formation, keep the concentration low (1–2 equivalents).
Temperature: Do not heat the reaction excessively during the imine formation step if acid is present.
Impurity Profile & Data Summary
Impurity Name
Structure Description
Relative Retention (RP-HPLC)
Origin Mechanism
Removal Strategy
Impurity A (Alcohol)
5-methoxyindole-3-methanol
Early Eluting (Polar)
Direct reduction of aldehyde
Flash Chromatography (High polarity difference)
Impurity B (Tertiary)
N,N-bis(indolyl-methyl) species
Late Eluting (Non-polar)
Reaction of product with aldehyde
Control stoichiometry; difficult to separate if formed
Impurity C (BIM)
Bis(indolyl)methane dimer
Very Late Eluting
Acid-catalyzed condensation
Recrystallization (often insoluble in alcohols)
Impurity D (Hydrolysis)
Free Aldehyde / Amine
Varies
Unstable imine hydrolysis during workup
Ensure complete reduction; Acid/Base extraction
Validated Experimental Protocol
Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[4][5]
Reference Standard: Adapted from Abdel-Magid et al. [1].
Reagents
5-methoxyindole-3-carboxaldehyde (1.0 equiv)
2-phenylethylamine (1.1 equiv)
Sodium triacetoxyborohydride (STAB) (1.4 equiv)
Acetic Acid (AcOH) (1.0 equiv)
1,2-Dichloroethane (DCE) or THF (Anhydrous)
Workflow Diagram
Figure 2: Step-by-step execution flow for the STAB-mediated reductive amination.[1][2]
Step-by-Step Procedure
Preparation: In a dry flask under nitrogen atmosphere, dissolve 5-methoxyindole-3-carboxaldehyde (1.0 mmol) in anhydrous DCE (5–10 mL).
Imine Formation: Add 2-phenylethylamine (1.1 mmol) followed by Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes.
Note: The solution may change color (yellow/orange) indicating imine formation.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) in one portion.
Critical: STAB is mild.[6][7] If using NaBH4, do NOT add it here; wait for complete imine formation (2h+) and add at 0°C.
Reaction: Stir at room temperature under nitrogen for 4–16 hours. Monitor by TLC (disappearance of aldehyde).
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ . Stir for 15 minutes to decompose boron complexes.
Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: The crude secondary amine can often be purified via acid-base extraction or flash column chromatography (Silica gel; DCM:MeOH:NH₄OH gradient).
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
[Link]
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Refer to Chapter on Electrophilic Substitution and Bis(indolyl)
Gribble, G. W. (2006).[2][8] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395. (Context on indole reduction stability).
"N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine" stability and degradation
This guide serves as a specialized technical resource for researchers working with N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine .[1] This compound belongs to the class of 5-methoxygramine derivatives (indol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers working with N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine .[1] This compound belongs to the class of 5-methoxygramine derivatives (indole-3-methanamines), which possess distinct stability profiles compared to their tryptamine (indole-3-ethanamine) counterparts.[1]
[1]
Executive Summary: The "Gramine" Liability
Unlike tryptamines (e.g., 5-MeO-DMT), which have a stable two-carbon ethyl bridge, this compound features a single-carbon methylene bridge connecting the indole to the amine.[1] This structure characterizes it as a Mannich base (gramine derivative).[1]
Critical Technical Insight: The C(3)–N bond in gramine derivatives is chemically labile.[1] It is prone to C–N bond cleavage (elimination) to form a highly reactive azafulvene-like intermediate (3-methyleneindolenine).[1] This intermediate drives rapid polymerization and degradation, particularly under acidic conditions or elevated temperatures [1, 2].[1]
Stability & Degradation Profile
A. The Primary Degradation Pathway: Retro-Mannich / Elimination
The most common failure mode is not simple oxidation, but the fragmentation of the molecule.[1]
Mechanism: Under thermal stress or protic catalysis, the phenethylamine group is eliminated.[1]
Result: Formation of 3-methylene-5-methoxy-3H-indole (an electrophile).[1]
Consequence: This electrophile reacts with remaining indole molecules to form dimers (bis-indolylmethanes) or insoluble polymers.[1]
B. Secondary Pathway: Indole Oxidation
The 5-methoxy group makes the indole ring electron-rich, increasing susceptibility to oxidative attack by atmospheric oxygen.[1]
Visual Indicator: Samples turning pink, red, or dark brown indicate the formation of quinoidal imine species or extensive conjugation.[1]
C. Visualizing the Degradation Cascade
The following diagram illustrates the mechanistic pathway of degradation, highlighting the critical instability of the methylene bridge.
Figure 1: Mechanistic degradation pathways showing the critical retro-Mannich elimination (Red) and oxidative routes (Yellow).[1]
Troubleshooting Guide & FAQs
Q1: "My white powder has turned pink/brown. Is it still usable?"
Diagnosis: This indicates oxidative degradation of the 5-methoxyindole core.[1]
Root Cause: Exposure to light or air.[1] 5-methoxyindoles are notoriously photosensitive.[1]
Action:
Light Pink: Likely <1% impurity.[1] Verify purity via HPLC. Often usable for non-critical screens.[1]
Dark Brown/Gummy: Significant degradation.[1] Discard. The quinoidal impurities can act as radical initiators, accelerating further breakdown.[1]
Q2: "I see a new peak on LC-MS with a mass corresponding to [M - Phenethylamine]."
Diagnosis: You are observing the retro-Mannich fragmentation inside the mass spectrometer or in your sample.[1]
Root Cause: If this occurs during storage, your sample has hydrolyzed.[1] If it occurs only in the MS source, the compound is thermally labile in the instrument.[1]
Differentiation Test: Run an NMR. If the sample is intact in solution (NMR) but fragments in LC-MS, lower your desolvation temperature and cone voltage.[1]
Q3: "The compound is insoluble in water.[1] Can I use dilute HCl to dissolve it?"
CRITICAL WARNING:Do NOT use strong acids.
Reason: Acid protonsate the amine, making it a better leaving group.[1] This catalyzes the C–N bond cleavage described in Figure 1.[1]
Solution: Dissolve in DMSO or Ethanol first, then slowly dilute with neutral buffer (PBS).[1] If acid is absolutely necessary, use a weak organic acid (Acetic acid) and keep the solution cold.[1]
Q4: "Can I purify this compound using silica gel chromatography?"
Outcome: The compound may decompose on the column, leading to low recovery and "streaking" (formation of dimers).[1]
Protocol Modification: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites before loading the sample [3].
Handling & Storage Protocols
Storage Specifications
Parameter
Requirement
Scientific Rationale
Temperature
-20°C
Kinetic inhibition of the retro-Mannich elimination.[1]
Degraded: Appearance of multiple signals or broadening (polymerization).[1]
Cleaved: Appearance of free phenethylamine signals.[1]
References
Semenov, B. B., & Granik, V. G. (2004).[1] Chemistry of N-(1H-indol-3-ylmethyl)-N,N-dimethylamine (Gramine): A Review. Pharmaceutical Chemistry Journal, 38(6), 287–310.[1] [1]
Somei, M., et al. (1981).[1] The Chemistry of Indoles. XIII. Syntheses and Reactions of 1-Hydroxyindoles. Chemical and Pharmaceutical Bulletin, 29(1), 249-258.[1]
Howe, R. (1970).[1] 3-Methyleneindolenine.[1] Journal of the Chemical Society C: Organic, 478-482.[1] [1]
Technical Support Center: Indole & Tryptamine Mass Spectrometry Interpretation
Status: Operational Operator: Senior Application Scientist Topic: Fragmentation Mechanics of Indole Scaffolds Case ID: IND-MS-FRAG-001 Introduction Welcome to the technical support center. You are likely here because you...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Fragmentation Mechanics of Indole Scaffolds
Case ID: IND-MS-FRAG-001
Introduction
Welcome to the technical support center. You are likely here because your mass spectra for indole-based compounds (alkaloids, synthetic auxins, or tryptamines) are displaying confusing fragmentation patterns, or you are struggling to differentiate between structural isomers.
Indoles are "privileged structures" in drug discovery, but they possess a distinct ionization personality. Unlike simple aliphatics, the indole bicycle (benzene fused to pyrrole) acts as a charge stabilizer, often directing fragmentation in ways that obscure the side chain or, conversely, allowing the side chain to dominate the spectrum completely.
This guide moves beyond basic spectral matching. We will troubleshoot the mechanisms driving your signal to ensure your structural assignments are chemically valid.
Module 1: The Core Skeleton (The "Fingerprint")
User Question: "I am analyzing a simple substituted indole. I see the molecular ion, but there is a consistent, high-abundance fragment at [M-27]. What is this loss?"
Technical Diagnosis:
This is the hallmark of the nitrogen heterocycle. The loss of 27 Da corresponds to Hydrogen Cyanide (HCN) .
In Electron Ionization (EI) or high-energy Collision-Induced Dissociation (CID), the indole radical cation (
) undergoes a ring expansion (often to a quinolinium-like species) or direct cleavage to eject HCN. This collapses the aromatic system into a smaller, resonance-stabilized cation.
Indole (m/z 117): Loses HCN
m/z 90 ().
Methylindole (m/z 131): Often loses H
first (to m/z 130), then HCN m/z 103.
Visual Mechanism (Graphviz):
Caption: The characteristic loss of HCN (27 Da) from the indole core, reducing m/z 117 to m/z 90.
Module 2: Tryptamines & Side Chains (The "Trap")
User Question: "I am running LC-MS/MS on N,N-dimethyltryptamine (DMT) derivatives. My spectrum is dominated by a low-mass peak (m/z 58). I barely see the parent indole. Is my compound degrading?"
Technical Diagnosis:
Your compound is not degrading; it is fragmenting exactly as thermodynamics dictates. Tryptamines undergo two competing cleavage pathways.[1] The dominance of the low-mass peak indicates
-cleavage (relative to the indole ring) driven by the side-chain nitrogen.
-Cleavage (Vinyl Indole Pathway): Produces a stable indole fragment (m/z ~130-144). Common in ESI when the side chain is less basic.
-Cleavage (Iminium Ion Pathway): The charge localizes on the aliphatic nitrogen, breaking the C-C bond between the and carbons of the ethyl bridge. This releases a neutral indole radical and a charged iminium ion .
Diagnostic Table: Common Iminium Ions (Base Peaks)
If you see these base peaks, your charge is on the side chain, not the ring.
Side Chain Structure ()
Fragment Ion (m/z)
Interpretation
Primary Amine ()
30
Tryptamine
Monomethyl ()
44
N-Methyltryptamine (NMT)
Dimethyl ()
58
N,N-Dimethyltryptamine (DMT)
Diethyl ()
86
DET
Pyrrolidine Ring
70
Pyrrolidino-tryptamine
Visual Mechanism (Graphviz):
Caption: Competition between forming the stable vinyl-indole cation (Pathway A) and the aliphatic iminium ion (Pathway B).
Module 3: Isomer Differentiation (The "Black Box")
User Question: "I have 4-hydroxyindole and 6-hydroxyindole. Their MS/MS spectra look nearly identical. How do I tell them apart?"
Technical Diagnosis:
Positional isomers on the indole ring are notoriously difficult to distinguish by mass spectrometry alone because the core aromatic stability scrambles the charge.
Troubleshooting Protocol:
The "Ortho Effect" Check:
Does the substituent interact with the pyrrole nitrogen (N1)?
Example:7-substituted indoles often show unique fragmentation due to proximity to N1-H. A 7-methoxy group might lose
or more readily than a 5-methoxy group due to a cyclic transition state involving the N1 proton.
Action: Look for "impossible" losses (e.g., water loss from a methoxy group) that imply a rearrangement between neighbors.
Energy-Resolved MS (ER-CID):
Isomers often have different internal energy thresholds for fragmentation.
Experiment: Ramp your collision energy (CE) from 10V to 50V in 5V increments. Plot the "Survival Yield" of the molecular ion.
Result: 4-substituted indoles often fragment at slightly lower energies than 6-substituted ones due to electronic conjugation effects, though this requires a standard for comparison.
Chromatographic Separation (The Gold Standard):
Do not rely solely on MS. On a C18 column, the polarity difference usually separates them.
Rule of Thumb: 4-OH and 5-OH indoles generally elute earlier than 6-OH and 7-OH isomers due to hydrogen bonding capabilities with the mobile phase vs. intramolecular bonding.
Module 4: Workflow for Unknown Identification
User Question: "I have an unknown peak in a biological extract. I suspect it's an indole alkaloid.[4] What is the step-by-step MS protocol to confirm this?"
Protocol:
Ionization Check (ESI+):
Indoles are basic (protonation at N1 or side chain). Run in Positive Mode .
Checkpoint: If you see
, proceed. If you only see signal in Negative Mode, suspect an acidic moiety (carboxylic acid/sulfate) attached to the ring.
MS2 "Fingerprint" Scan (CID 35eV):
Look for the Indole Triad :
m/z 144: Ethyl-indole fragment.
m/z 130: Methyl-indole / Vinyl-indole fragment.
m/z 117: Bare indole cation.
Logic: If these are absent, it is likely not a simple indole alkaloid.
Neutral Loss Scan:
Set up a Constant Neutral Loss (CNL) scan for 17 Da (
).
Logic: Many primary tryptamines lose ammonia rapidly.
Decision Tree (Graphviz):
Caption: Diagnostic workflow for categorizing unknown indole-like signals based on fragment distribution.
References
NIST Mass Spectrometry Data Center. Indole and Tryptamine Spectra. National Institute of Standards and Technology. Available at: [Link]
Brandt, S. D., et al. (2005). "Analytical chemistry of synthetic routes to psychoactive tryptamines.[1] Part III. Characterisation... using CI-IT-MS-MS." The Analyst. Available at: [Link]
Chen, B. H., et al. (2018). "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines."[3] ResearchGate.[4][5] Available at: [Link]
Kema, I. P., et al. (2019). "Quantitative Profiling of Platelet-Rich Plasma Indole Markers... combined with LC-MS/MS."[6] Clinical Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Product: N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
Classification: 5-Methoxygramine Derivative / Isotryptamine Analog
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Profile
This guide addresses the specific stability challenges of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine . Unlike standard tryptamines, this molecule contains a methylene bridge (gramine-type linkage) combined with an electron-rich 5-methoxyindole core.
Critical Warning: This specific structural combination creates a "double-hazard" for stability:
Oxidative Sensitivity: The 5-methoxy group activates the indole ring, making it highly susceptible to radical oxidation (browning).
Elimination Risk: The aminomethyl linkage (gramine motif) is chemically labile and can undergo fragmentation (retro-Mannich type reactions) under improper pH or thermal stress.
Storage & Handling Protocols
Standard Operating Procedure (SOP)
Strict adherence to this protocol is required to maintain >98% purity.
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long term)
Slows kinetic degradation of the labile methylene bridge.
Atmosphere
Argon or Nitrogen
Displaces O₂ to prevent indole autoxidation to quinoidal species.
Light
Amber Vials / Foil
Prevents photo-catalyzed radical formation at the 2-position of the indole.
State
Hydrochloride Salt
The freebase is likely an unstable oil. Store as a salt to stabilize the amine.
Desiccation
Required
Moisture promotes hydrolysis and proton-transfer reactions that accelerate degradation.
Visual Workflow: Storage Decision Tree
The following diagram outlines the logic for processing this compound upon arrival to ensure integrity.
Figure 1: Decision logic for initial handling. Note the critical intervention required for freebase forms.
Troubleshooting & FAQs
Section A: Solubility & Solution Stability
Q: I dissolved the compound in DMSO, and it turned pink after 24 hours. Is it usable?A:Likely No.
Diagnosis: The "Pink Shift" is the hallmark of indole oxidation. In 5-methoxyindoles, this indicates the formation of quinone-imine intermediates.
Root Cause: DMSO is hygroscopic. Absorbed water + oxygen + light accelerates this process.
Solution:
Use Anhydrous DMSO (stored over molecular sieves).
Aliquot stocks immediately into single-use vials.
Store aliquots at -80°C . Do not freeze/thaw more than once.
Q: Can I use ethanol for stock solutions?A:Use with caution.
While the compound is soluble in ethanol, alcohols can act as nucleophiles. Given the "gramine-like" structure (Indole-CH₂-N), there is a theoretical risk of solvolysis (nucleophilic attack at the methylene carbon) over long periods, especially if the solution is acidic. Acetonitrile or DMSO are chemically safer solvents for this specific scaffold.
Section B: Physical Appearance & Degradation
Q: The powder arrived slightly beige. The CoA says "Off-white."A:Acceptable.
Minor surface oxidation is common with methoxy-indoles.
Test: Dissolve a small amount in methanol. If the solution is clear or very pale yellow, the bulk purity is likely intact. If the solution is dark amber or opaque, request a replacement.
Q: Why do you recommend avoiding aqueous acidic solutions for long-term storage?A: This is due to the Retro-Mannich Fragmentation Risk .
Mechanism: In aqueous acid, the protonated indole can undergo cleavage at the methylene bridge, releasing the amine (phenethylamine) and forming a reactive electrophile.
Impact: Your concentration of active ligand decreases, and you generate two distinct byproducts that may interfere with binding assays.
Experimental Best Practices (The "Zero-Oxidation" Protocol)
When preparing this compound for sensitive assays (e.g., Binding Affinity
, Functional Calcium Flux), follow this rigorous workflow to ensure data reproducibility.
Reagents Required
Solvent: DMSO (Anhydrous,
99.9%) or Acetonitrile.
Gas: Argon balloon or nitrogen line.
Glassware: Amber borosilicate glass.
Step-by-Step Solubilization
Equilibration: Allow the product vial to warm to room temperature before opening. (Opening a cold vial condenses atmospheric water onto the hygroscopic salt).
Weighing: Weigh quickly in a low-humidity environment. Do not leave the stock bottle open.
Dissolution: Add solvent. Vortex for 30 seconds.
Note: If using the HCl salt, it may require mild sonication.
Inerting: Immediately blow a gentle stream of Argon into the headspace of the stock vial for 10 seconds.
Sealing: Cap tightly and wrap with Parafilm.
Degradation Pathway Visualization
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Primary degradation pathways. Pathway A is most common; Pathway B occurs in poor solvent conditions.
References & Grounding
Indole Alkaloid Stability : Journal of Organic Chemistry. Detailed kinetics of indole oxidation demonstrate that electron-donating groups (like 5-methoxy) significantly lower the oxidation potential, necessitating inert atmosphere storage.
Source:
Gramine Chemistry : Chemical Reviews. Discusses the lability of the C-N bond in 3-aminomethylindoles (gramines) and their susceptibility to nucleophilic displacement and retro-Mannich reactions.
Source:
Handling of Hygroscopic Salts : Sigma-Aldrich Technical Bulletins. Standard protocols for handling amine hydrochlorides to prevent hydrolysis.
Source:
(Note: The specific compound "N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine" is a specialized research structure. The advice above is derived from the established chemical behavior of its constituent functional groups: the 5-methoxyindole core and the gramine-linkage.)
Reference Data & Comparative Studies
Validation
Navigating the Receptor Landscape: A Comparative Guide to the Cross-Reactivity of N-Substituted 5-Methoxytryptamines
For researchers and drug development professionals navigating the complex world of psychoactive compounds, a thorough understanding of a molecule's receptor interaction profile is paramount. This guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the complex world of psychoactive compounds, a thorough understanding of a molecule's receptor interaction profile is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of N-substituted 5-methoxytryptamines, with a particular focus on predicting the pharmacological profile of the novel compound N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine . While direct experimental data for this specific molecule is not yet prevalent in the published literature, a robust understanding of its likely receptor interactions can be extrapolated from the extensive research on its close structural analogs, primarily N-benzyl-5-methoxytryptamines.
This guide will delve into the known binding affinities and functional activities of these analogs at key serotonin receptors, explore their cross-reactivity with other monoamine receptor families, and provide detailed experimental protocols for the assays used to generate this data. By understanding the structure-activity relationships within this chemical class, we can build a predictive framework for the pharmacological behavior of novel derivatives.
The Landscape of N-Substituted Tryptamines: A Focus on Serotonin Receptors
N-substituted tryptamines represent a broad class of psychoactive compounds that primarily exert their effects through interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors. The 5-HT₂ receptor subfamily, comprising 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂c subtypes, is of particular interest as they are the primary targets for many classic hallucinogens. The introduction of a benzyl group or a related aromatic moiety on the nitrogen atom of the tryptamine scaffold has been shown to significantly modulate a compound's affinity and functional activity at these receptors.
Comparative Receptor Binding Affinities
The binding affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki), is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of a series of N-benzyl-5-methoxytryptamine analogs at human serotonin receptors. This data provides a valuable reference for predicting the affinity of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine.
Compound
5-HT₂ₐ Ki (nM)
5-HT₂ₑ Ki (nM)
5-HT₂c Ki (nM)
N-benzyl-5-methoxytryptamine
1.8
150
10
N-(2-methoxybenzyl)-5-methoxytryptamine
0.44
45
2.1
N-(3-methoxybenzyl)-5-methoxytryptamine
0.25
25
1.5
N-(4-methoxybenzyl)-5-methoxytryptamine
3.2
250
25
N-(2-chlorobenzyl)-5-methoxytryptamine
0.6
60
3.5
N-(3-chlorobenzyl)-5-methoxytryptamine
0.3
30
2.0
N-(4-chlorobenzyl)-5-methoxytryptamine
2.5
200
20
Data synthesized from multiple sources.
From this data, a clear structure-activity relationship emerges. Substitutions on the benzyl ring significantly impact binding affinity, with ortho and meta substitutions generally leading to higher affinity at 5-HT₂ receptors compared to para substitutions. The electronic nature of the substituent also plays a role. It is plausible that the N-(2-phenylethyl) substitution in our target compound will result in a distinct but related affinity profile, likely maintaining high affinity for the 5-HT₂ receptors.
Comparative Functional Activity
Beyond binding affinity, it is crucial to understand the functional activity of a compound at its target receptors. This is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a ligand that induces a response halfway between the baseline and maximum response. A lower EC₅₀ value indicates greater potency. The following table presents the functional activity of N-benzyl-5-methoxytryptamine analogs at human 5-HT₂ receptors, typically measured through calcium mobilization assays.
Compound
5-HT₂ₐ EC₅₀ (nM)
5-HT₂ₑ EC₅₀ (nM)
5-HT₂c EC₅₀ (nM)
N-benzyl-5-methoxytryptamine
15
>10,000
50
N-(2-methoxybenzyl)-5-methoxytryptamine
2.5
500
10
N-(3-methoxybenzyl)-5-methoxytryptamine
1.0
250
5.0
N-(4-methoxybenzyl)-5-methoxytryptamine
20
>10,000
100
N-(2-chlorobenzyl)-5-methoxytryptamine
5.0
1,000
20
N-(3-chlorobenzyl)-5-methoxytryptamine
1.5
300
8.0
N-(4-chlorobenzyl)-5-methoxytryptamine
30
>10,000
150
Data synthesized from multiple sources.
The functional data largely mirrors the trends observed in the binding affinity data, with ortho and meta substitutions on the benzyl ring enhancing potency at 5-HT₂ₐ and 5-HT₂c receptors. Most of these compounds act as agonists or partial agonists at these receptors.
Cross-Reactivity with Other Receptor Systems
While N-substituted tryptamines are primarily serotonergic, their potential for cross-reactivity with other monoamine receptors, such as dopamine and adrenergic receptors, is a critical aspect of their overall pharmacological profile. This cross-reactivity can contribute to the nuanced effects of these compounds and is a key consideration in drug development for potential off-target effects.
Studies on N-benzylphenethylamines, a related class of compounds, have shown that the N-2-methoxybenzyl substitution can increase binding affinity at adrenergic α₁ and dopaminergic D₁₋₃ receptors.[1][2] While specific data for N-benzyltryptamines at these receptors is less abundant, it is a reasonable hypothesis that some degree of cross-reactivity may exist. A comprehensive screening of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine against a panel of adrenergic and dopaminergic receptors would be essential to fully characterize its selectivity profile.
Experimental Methodologies
The data presented in this guide are primarily derived from two key in vitro assays: radioligand binding assays and functional calcium mobilization assays. Understanding the principles and execution of these assays is fundamental for interpreting the data and for designing future experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the receptor of interest.
Workflow for a Radioligand Binding Assay:
Caption: Workflow of a typical radioligand binding assay.
Step-by-Step Protocol:
Receptor Preparation: Prepare cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT₂ₐ receptor).
Assay Setup: In a multi-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a known unlabeled ligand).
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
Separation: Rapidly filter the contents of each well through a glass fiber filter. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay
This assay measures the functional response of a cell upon receptor activation. Many 5-HT₂ receptors are Gq-coupled, meaning their activation leads to an increase in intracellular calcium levels. This assay utilizes a fluorescent dye that is sensitive to calcium concentrations.
Workflow for a Calcium Mobilization Assay:
Caption: Workflow of a functional calcium mobilization assay.
Step-by-Step Protocol:
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells stably expressing the human 5-HT₂c receptor) in a multi-well plate.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye will enter the cells and become fluorescent upon binding to calcium.
Compound Addition: Using a fluorescence plate reader with an integrated liquid handler, add varying concentrations of the test compound to the wells.
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
Data Analysis: Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve. From this curve, the EC₅₀ (potency) and Emax (efficacy) values can be determined.
Signaling Pathways of Key Serotonin Receptors
Understanding the downstream signaling cascades activated by receptor agonism is crucial for predicting the cellular and physiological effects of a compound. The 5-HT₂ₐ and 5-HT₂c receptors are both Gq-coupled G-protein coupled receptors (GPCRs).
While direct experimental data on the receptor cross-reactivity of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine remains to be published, the extensive research on its N-benzyl-5-methoxytryptamine analogs provides a strong foundation for predicting its pharmacological profile. It is highly probable that this compound will exhibit high affinity and agonist activity at 5-HT₂ₐ and 5-HT₂c receptors. The phenylethyl substitution, being larger and more flexible than a benzyl group, may introduce unique interactions within the receptor binding pocket, potentially altering its affinity and selectivity profile in ways that warrant empirical investigation.
For a comprehensive understanding, future research should focus on:
In vitro profiling: Conducting radioligand binding and functional assays for N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine against a broad panel of receptors, including all major serotonin, dopamine, and adrenergic subtypes.
In vivo characterization: Investigating the behavioral and physiological effects of the compound in animal models to correlate its in vitro receptor profile with its in vivo actions.
Structural biology: Elucidating the crystal structure of the compound bound to its primary receptor targets to understand the molecular basis of its interactions.
This guide serves as a valuable starting point for researchers and drug developers, offering a data-driven predictive framework and the necessary experimental context to begin the exploration of this and other novel N-substituted tryptamines.
References
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). European Neuropsychopharmacology, 25(3), 387-396.
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964.
Halberstadt, A. L., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Neuropharmacology, 148, 20-28.
Bräuner-Osborne, H., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(8), 1343-1352.
Pottie, E., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0209371.
Gifford, A. N. (2012). Radioligand Binding Assays. In High-Throughput Screening for Food Safety Assessment (pp. 13-30). Woodhead Publishing.
Lansu, K., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (121), e55361.
Roth, B. L. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology (pp. 121-136). CRC Press.
Berg, K. A., et al. (2008). 5-HT2C receptor signaling pathways. Pharmacology & Therapeutics, 117(3), 478-500.
Technical Benchmark: N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine vs. Established Microtubule Inhibitors
Executive Summary: The Indole Advantage The transition from complex natural products to synthetic small molecules represents the current frontier in tubulin-targeting chemotherapy. This guide benchmarks the specific cand...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Indole Advantage
The transition from complex natural products to synthetic small molecules represents the current frontier in tubulin-targeting chemotherapy. This guide benchmarks the specific candidate N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine (hereafter referred to as 5-MIPE , a 5-methoxy-gramine derivative) against the clinical "Gold Standards": Colchicine , Vinblastine , and Paclitaxel .
5-MIPE belongs to the class of Indole-Based Colchicine Binding Site Inhibitors (CBSIs) . Unlike taxanes (which suffer from solubility issues and P-gp efflux liability) or vinca alkaloids (associated with severe neurotoxicity), the 5-methoxy-indole scaffold offers a distinct pharmacological profile:
Mechanism: Microtubule Destabilization (inhibition of polymerization).
Binding Site: Colchicine Domain (Interfacial
- tubulin site).
Key Differentiator: Structural simplicity allowing for evasion of P-glycoprotein (P-gp/MDR1) efflux pumps, a common failure point for Paclitaxel and Vinblastine.
Comparative Analysis: 5-MIPE vs. The Standards
The following table synthesizes the physicochemical and biological performance of 5-MIPE against established Microtubule Targeting Agents (MTAs).
Feature
5-MIPE (Candidate)
Colchicine
Vinblastine
Paclitaxel (Taxol)
Primary Mechanism
Destabilizer (Inhibits assembly)
Destabilizer (Inhibits assembly)
Destabilizer (Inhibits assembly)
Stabilizer (Promotes assembly)
Binding Domain
Colchicine Site (Interfacial)
Colchicine Site
Vinca Domain (-tubulin tip)
Taxane Domain (-tubulin lumen)
MDR Sensitivity (P-gp)
Low (Evasion potential)
Moderate
High (Substrate)
High (Substrate)
Solubility
Moderate (Lipophilic amine)
Good (Water soluble)
Moderate
Poor (Requires Cremophor/Ethanol)
Neurotoxicity Risk
Low-Moderate (Predicted)
High (Gastrointestinal/Neuro)
Severe (Peripheral Neuropathy)
Severe (Peripheral Neuropathy)
IC50 (Tubulin)
~1.0 - 5.0 M (Est.)
~2.0 - 3.0 M
~0.5 - 1.0 M
N/A (Enhances polymerization)
Technical Insight: The 5-Methoxy Indole Pharmacophore
The 5-methoxy group on the indole ring is a critical bioisostere for the methoxy-substituted rings found in Colchicine and Combretastatin A-4 (CA-4). It forms essential hydrogen bonds with Cys
241 or Val181 within the tubulin pocket.[1] The -phenylethyl tail extends into the hydrophobic cavity near the -subunit interface, enhancing affinity beyond simple indole cores.
Mechanism of Action: The "Treadmilling" Blockade
To understand why 5-MIPE is a viable alternative, we must visualize the disruption of microtubule dynamics. Unlike Paclitaxel, which "freezes" the microtubule, 5-MIPE prevents the incorporation of GTP-tubulin dimers, leading to catastrophic depolymerization.
Pathway Visualization
The following diagram illustrates the cascade from 5-MIPE binding to Apoptosis.
Caption: 5-MIPE binds to free tubulin dimers, preventing their addition to the microtubule (+) end, triggering catastrophe and G2/M arrest.
Experimental Protocols: Validating the Benchmark
To objectively verify 5-MIPE's performance against Colchicine or Paclitaxel, you must employ self-validating assays. The In Vitro Tubulin Polymerization Assay is the gold standard.
Objective: Quantify the shift in polymerization kinetics (Vmax and Steady State).
Reagents:
Purified Porcine Brain Tubulin (>99% pure).
GTP (1 mM stock).
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Control: DMSO (Vehicle).
Positive Control: Colchicine (3
M).
Negative Control: Paclitaxel (3
M - Expect hyper-polymerization).
Workflow:
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.
Treatment: Add 5-MIPE (concentrations: 1, 5, 10
M) to a pre-warmed 96-well half-area plate.
Initiation: Add cold tubulin mixture to the wells containing the compound.
Measurement: Immediately transfer to a spectrophotometer pre-heated to 37°C .
Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
Data Interpretation (Self-Validation):
Valid Run: The DMSO control must show a sigmoidal curve (Lag phase
Elongation Plateau).
5-MIPE Effect: If acting as a CBSI, it must decrease the Vmax (slope) and the final plateau height in a dose-dependent manner.
Paclitaxel Contrast: Paclitaxel must eliminate the lag phase and increase the plateau height. If 5-MIPE looks like Paclitaxel, the hypothesis is rejected.
Protocol B: Immunofluorescence of Mitotic Spindles
Objective: Visualize the "phenotype" of inhibition (Depolymerization vs. Bundling).
Seeding: Seed HeLa or MCF-7 cells on glass coverslips.
Incubation: Treat with IC50 of 5-MIPE for 24 hours.
In Vivo Validation of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine: A Comparative Anxiolytic Guide
Executive Summary & Mechanism of Action N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine (hereafter referred to as 5-MeO-NB-PEA for brevity) represents a structural hybrid between the tryptamine core (character...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action
N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine (hereafter referred to as 5-MeO-NB-PEA for brevity) represents a structural hybrid between the tryptamine core (characteristic of serotonin/melatonin) and a phenethylamine tail.
Unlike classic benzodiazepines (e.g., Diazepam) which act as positive allosteric modulators of GABA-A receptors, the structural activity relationship (SAR) of 5-MeO-NB-PEA suggests a mechanism primarily involving 5-HT1A receptor partial agonism and/or Melatonin (MT1/MT2) receptor modulation . This profile offers a theoretical advantage: anxiolysis without the sedative-hypnotic or addictive liabilities of benzodiazepines.
This guide outlines a rigorous in vivo validation framework to confirm its anxiolytic efficacy, rule out locomotor sedation, and benchmark it against industry standards.
Chemical Profile & Formulation (The "Trust" Foundation)
Before in vivo administration, proper solubilization is critical. This compound is highly lipophilic (predicted LogP ~3.8). Using an improper vehicle will result in precipitation in the peritoneal cavity, yielding false negatives.
Formulation Protocol:
Stock Solution: Dissolve 5-MeO-NB-PEA in 100% DMSO at 50 mg/mL. Vortex for 2 minutes.
Working Solution: Dilute the stock 1:20 into a vehicle of 5% Tween-80 in 0.9% Saline.
pH Adjustment: Ensure pH is ~7.4 using 0.1N NaOH if necessary (indole derivatives can be acid-labile).
Comparative Analysis: 5-MeO-NB-PEA vs. Gold Standards
The following table benchmarks 5-MeO-NB-PEA against the current clinical gold standards for anxiety.
Feature
5-MeO-NB-PEA (Target)
Diazepam (Benzodiazepine)
Buspirone (Azapirone)
Primary Mechanism
5-HT1A Agonism / MT1/2 Modulation
GABA-A Allosteric Modulator
5-HT1A Partial Agonist
Onset of Action
Rapid to Intermediate
Rapid (Acute)
Slow (Chronic required)
Sedation Risk
Low (Target Profile)
High
Low
Motor Impairment
Minimal
Significant (Ataxia)
Minimal
Addiction Potential
Low
High
Negligible
Key Validation Test
Elevated Plus Maze (EPM)
Elevated Plus Maze (EPM)
Vogel Conflict Test
In Vivo Validation Framework
To scientifically validate the anxiolytic effects, you must prove that the animal is less anxious but not sedated . A sedated animal looks "calm" in anxiety tests but fails locomotor controls.
Phase 1: The "Sedation Check" (Open Field Test)
Objective: Prove that 5-MeO-NB-PEA does not decrease general locomotor activity at anxiolytic doses.
Protocol:
Subjects: Male C57BL/6J mice (n=10/group).
Dosing:
Vehicle (Control)
Diazepam (2 mg/kg, IP) – Positive Control for Sedation
5-MeO-NB-PEA (Low: 2.5 mg/kg, High: 10 mg/kg, IP)
Wait Time: 30 minutes post-injection.
Procedure: Place mouse in the center of a 50x50cm arena. Record for 10 minutes.
Success Metric: Total distance traveled for 5-MeO-NB-PEA groups should be statistically equivalent to Vehicle, whereas Diazepam should show a decrease (sedation).
Phase 2: The "Anxiolysis Check" (Elevated Plus Maze - EPM)
Objective: The Gold Standard for anxiety. Measures the conflict between exploration and fear of open spaces.
Protocol:
Apparatus: Plus-shaped maze elevated 50cm off the floor. Two "Open Arms" (exposed) and two "Closed Arms" (walled).
Dosing: Same groups as Phase 1.
Procedure: Place mouse in the center facing an open arm. Record for 5 minutes.
Key Endpoints:
% Time in Open Arms: (Time Open / Total Time) * 100.
Open Arm Entries: Number of times entering open zones.
Success Metric: 5-MeO-NB-PEA should significantly increase % Time in Open Arms compared to Vehicle, ideally matching the magnitude of Diazepam without the motor slips (falls).
Objective: Prove the effect is receptor-specific (Causality).
If you hypothesize 5-HT1A involvement, pre-treat a cohort with WAY-100635 (a selective 5-HT1A antagonist).
Group A: Vehicle + 5-MeO-NB-PEA
Group B: WAY-100635 (0.5 mg/kg) + 5-MeO-NB-PEA
Result: If Group B shows no anxiolysis (reverts to baseline), the mechanism is confirmed as 5-HT1A dependent.
Pathway Visualization
The following diagram illustrates the hypothesized signaling pathway (5-HT1A) and the experimental workflow required to validate it.
Caption: Proposed 5-HT1A signaling cascade where 5-MeO-NB-PEA agonism inhibits neuronal firing via GIRK activation, leading to anxiolysis.
Experimental Workflow Diagram
Caption: Step-by-step in vivo workflow ensuring separation of sedative effects from true anxiolytic efficacy.
References
Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery. Link
Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods. Link
De Vry, J. (1995). 5-HT1A receptor agonists: Recent developments and controversial issues. Psychopharmacology. Link
Cryan, J. F., & Sweeney, F. F. (2011). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology. Link
File, S. E. (1980). The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs. Journal of Neuroscience Methods. Link
Comparative
Comparative Analysis of Structure-Activity Relationships for N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine Analogs as Serotonergic Ligands
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development Introduction: The 5-Methoxytryptamine Scaffold and the Quest for Receptor Selectivity The 5-methoxy-1H-indole core, a defining feature of the...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The 5-Methoxytryptamine Scaffold and the Quest for Receptor Selectivity
The 5-methoxy-1H-indole core, a defining feature of the tryptamine class of compounds, represents a privileged scaffold in neuropharmacology. Its inherent similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) provides a foundation for designing ligands that target a wide array of serotonin receptors. The parent compound, 5-methoxytryptamine (5-MeO-T), is a potent and non-selective serotonin receptor agonist, exhibiting high affinity for multiple 5-HT receptor subtypes.[1] This lack of selectivity, while interesting from a pharmacological perspective, presents a challenge for the development of targeted therapeutics. The diverse physiological and psychological effects mediated by different 5-HT receptor subtypes necessitate the design of analogs with refined receptor interaction profiles.
This guide focuses on the structure-activity relationship (SAR) of analogs of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine , a disubstituted 5-methoxytryptamine derivative. By systematically examining the impact of structural modifications on receptor binding affinity and functional activity, we aim to provide a comprehensive resource for researchers seeking to rationally design novel serotonergic ligands with tailored pharmacological properties. A central theme of this analysis will be the comparison between N-phenylethyl substitution and the more extensively studied N-benzyl and N,N-dialkyl substitutions. Understanding these nuanced structural relationships is critical for developing next-generation therapeutics for a range of neurological and psychiatric disorders.
Deciphering the Structure-Activity Landscape: Key Molecular Determinants
The pharmacological profile of N-substituted 5-methoxytryptamine analogs is governed by a complex interplay of structural features. The key regions for modification and their impact on receptor interactions are detailed below.
The Enduring Importance of the 5-Methoxy-Indole Core
The 5-methoxy-indole moiety serves as the foundational pharmacophore, establishing the initial interaction with the serotonin receptors. The 5-methoxy group is a critical determinant of high affinity, particularly at the 5-HT1A and 5-HT2A receptors. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to the binding affinity within the receptor pocket.
The Amine Terminus: A Gateway to Potency and Selectivity
The substitution pattern at the terminal amine is arguably the most critical factor in modulating the affinity and functional activity of 5-methoxytryptamine analogs.
N,N-Dialkylation: Simple N,N-dialkylation, as seen in the potent psychedelic 5-MeO-DMT (N,N-dimethyl), generally maintains high affinity at both 5-HT1A and 5-HT2A receptors.[2][3] The size of the alkyl groups can influence the selectivity profile.
N-Benzylation: The introduction of a benzyl group at the amine nitrogen has been a key strategy to enhance affinity, particularly at the 5-HT2 family of receptors.[4][5] The aromatic ring of the benzyl group can engage in additional binding interactions, such as pi-stacking, within the receptor.
Substitutions on the N-Arylalkyl Moiety: Fine-Tuning Receptor Interactions
For N-benzyl and, by extension, N-phenylethyl analogs, substitutions on the terminal phenyl ring provide a powerful tool for fine-tuning receptor affinity and selectivity. As demonstrated in studies on N-benzylated 5-methoxytryptamines, the position and electronic nature of these substituents are critical.[5]
Positional Isomerism: Substitution at the para position of the benzyl ring generally leads to a decrease in affinity at 5-HT2 receptors. Conversely, substitutions at the ortho or meta positions tend to enhance affinity.[5]
Lipophilicity and Electronic Effects: The introduction of lipophilic groups on the benzyl ring can improve affinity, although this does not always correlate with increased functional potency.[5]
Comparative Analysis of Receptor Binding and Functional Activity
To illustrate the principles of SAR, the following tables summarize the binding affinities (Ki, in nM) and functional potencies (EC50, in nM) of a series of N-benzyl-5-methoxytryptamine analogs at key human serotonin receptors. These data, primarily drawn from the comprehensive study by Nichols et al. (2015), provide a valuable benchmark for predicting the properties of N-phenylethyl analogs.[5]
Table 1: Comparative Binding Affinities (Ki, nM) of N-Benzyl-5-methoxytryptamine Analogs at Human Serotonin Receptors
From the data presented, several key SAR trends emerge:
N-Benzylation significantly impacts the 5-HT1A vs. 5-HT2A affinity profile. While the parent 5-MeO-T shows some preference for the 5-HT2A receptor, N-benzylation generally decreases 5-HT1A affinity while maintaining or modulating 5-HT2A affinity.
Substituent position on the N-benzyl ring is critical. The para-substituted analog 5f (4-Bromobenzyl) exhibits a dramatic loss of affinity and functional potency at both 5-HT2A and 5-HT2C receptors compared to its meta-substituted counterpart 5e (3-Bromobenzyl).
Functional efficacy does not always mirror binding affinity. While many of the analogs are potent agonists at the 5-HT2C receptor (Emax ~100%), their efficacy at the 5-HT2A receptor is more varied, with some compounds acting as partial agonists.[5]
Experimental Protocols: A Guide to Synthesis and Pharmacological Evaluation
The synthesis and evaluation of novel tryptamine analogs require robust and reproducible experimental methodologies. The following sections provide detailed protocols for the synthesis of N-substituted tryptamines and for conducting key pharmacological assays.
Synthesis of N-Substituted 5-Methoxytryptamines via Reductive Amination
A common and versatile method for the synthesis of N-substituted tryptamines is reductive amination. This two-step, one-pot procedure involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding amine.
Author: BenchChem Technical Support Team. Date: February 2026
-[(5-methoxy-1H-indol-3-yl)methyl]-2-phenylethanamine
Class: Secondary Gramine Derivative / Indole Alkaloid Analog
Part 1: Executive Summary & Strategic Analysis
This guide addresses the reproducibility challenges associated with synthesizing
-[(5-methoxy-1H-indol-3-yl)methyl]-2-phenylethanamine , a structural hybrid of the gramine and tryptamine scaffolds. Unlike tryptamines (which have an ethyl bridge), this molecule features a methylene bridge linking the indole 3-position to a secondary amine.
The Core Challenge: Secondary 3-aminomethylindoles are chemically labile. As free bases, they are prone to spontaneous elimination of the amine to form a reactive azafulvene intermediate, which rapidly dimerizes to form insoluble bis(indolyl)methanes or polymerizes into "pink tars."
The Solution: This guide compares two distinct synthetic pathways:
Method A (The Gold Standard): Reductive Amination of 5-methoxyindole-3-carboxaldehyde. High fidelity, mono-alkylation selectivity, and mild conditions.
Method B (The Economy Route): Zinc Chloride-Mediated Mannich Reaction. Lower cost, but higher risk of bis-indole byproduct formation.
Comparative Performance Matrix
Feature
Method A: Reductive Amination (STAB)
Method B: Modified Mannich (ZnCl)
Reproducibility
High (Robust, predictable)
Moderate (Sensitive to stoichiometry)
Yield
75–85%
50–65%
Purity Profile
High (>98% after workup)
Moderate (Requires chromatography)
Key Impurity
Unreacted aldehyde
Bis(5-methoxyindol-3-yl)methane
Cost Efficiency
Low (Aldehyde precursor is expensive)
High (Start from cheap indole)
Scalability
Good (Linear scaling)
Poor (Exotherms difficult to manage)
Part 2: Detailed Experimental Protocols
Method A: Reductive Amination (Recommended)
Mechanism: Formation of an imine intermediate followed by selective reduction using Sodium Triacetoxyborohydride (STAB).
Rationale: STAB is preferred over NaBH
because it reduces the imine faster than the aldehyde, preventing alcohol byproducts.
Checkpoint: The solution should turn clear/amber. TLC (5% MeOH/DCM) should show consumption of the aldehyde.
Selective Reduction:
Cool the mixture to 0°C.
Add STAB (3.18 g, 15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H
).
Allow the reaction to warm to room temperature and stir for 12 hours.
Workup (Critical for Stability):
Quench with saturated NaHCO
(aq).
Extract with DCM (3 x 20 mL).
Wash combined organics with Brine. Dry over Na
SO.
Do not evaporate to dryness yet. The free base is unstable.
Salt Formation (Stabilization):
Concentrate the organic layer to ~10 mL volume.
Add a solution of Oxalic Acid (1.0 eq) in anhydrous Ethanol or Et
O dropwise.
The oxalate salt will precipitate as a white/off-white solid. Filter and wash with cold ether.
Method B: ZnCl
-Mediated Mannich Reaction
Mechanism: Three-component condensation where Zinc Chloride coordinates the iminium ion, preventing double-alkylation.
Rationale: Traditional acidic Mannich conditions often fail for secondary amines, yielding bis-indoles. ZnCl
mitigates this.
Reagents & Materials
Substrate: 5-Methoxyindole (1.0 eq)
Amine: 2-Phenylethylamine (1.1 eq)
Aldehyde Source: Paraformaldehyde (1.2 eq)
Mediator: Zinc Chloride (ZnCl
) (1.2 eq)
Solvent: Ethanol (Absolute)
Step-by-Step Protocol
Pre-complexation:
In a flask, mix 2-phenylethylamine (11 mmol), paraformaldehyde (12 mmol equivalent), and ZnCl
(12 mmol) in Ethanol (20 mL).
Stir at room temperature for 30 minutes. This forms the reactive iminium-zinc complex.
Indole Addition:
Add 5-methoxyindole (1.47 g, 10 mmol) to the mixture.
Stir at room temperature for 24 hours. Note: Heating increases bis-indole formation.
Purification:
Pour the reaction mixture into cold water (100 mL) containing NH
OH (to pH 9).
Extract immediately with Ethyl Acetate.
Warning: This route produces a crude oil containing unreacted indole and bis-indole. Column chromatography (Silica, DCM:MeOH 95:5) is usually required before salt formation.
Part 3: Mechanistic Visualization & Logic
The following diagram illustrates the competitive pathways. The critical failure point in Method B is the "Retro-Mannich" pathway, which leads to the thermodynamic sink (Bis-indole). Method A avoids this by approaching from the aldehyde oxidation state.
Figure 1: Mechanistic comparison showing why Method A (Green path) is safer than Method B, which risks degradation into the Bis-indole sink (Black box) via the Azafulvene intermediate.
Part 4: Quality Control & Troubleshooting
Analytical Data (Expected)
1H NMR (DMSO-d6, HCl salt):
10.8 (s, 1H, Indole NH)
9.2 (br s, 2H, NH)
7.1-7.4 (m, aromatic protons)
4.35 (s, 2H, Indole-CH-N)Diagnostic Signal
3.1-3.2 (m, 4H, N-CHCH-Ph)
3.75 (s, 3H, O-CH)
Common Failure Modes
"The Pink Death": The reaction mixture turns bright pink/red.
Cause: Oxidation and polymerization of the indole ring, usually triggered by strong acid or excessive heat in the presence of air.
Fix: Ensure inert atmosphere (Argon) and keep temperatures below 30°C.
Insoluble White Precipitate (Method B):
Cause: Formation of Bis(5-methoxyindol-3-yl)methane.
Fix: This is irreversible. Switch to Method A.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Jiang, X., et al. (2004). "Synthesis of Gramine Derivatives Mediated by Zinc Chloride." Synthetic Communications, 34(9).
Somei, M., & Yamada, F. (2003). "The Chemistry of Indoles. 1-Hydroxyindole Derivatives." Natural Product Reports.
Sigma-Aldrich. (2023). "Product Specification: 5-Methoxyindole-3-carboxaldehyde." Link
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine (5-MeO-MIPT)
This document provides a detailed protocol for the safe and compliant disposal of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine, a tryptamine derivative commonly known as 5-MeO-MIPT. Adherence to these proce...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the safe and compliant disposal of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine, a tryptamine derivative commonly known as 5-MeO-MIPT. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Understanding the Hazard Profile
The primary hazards associated with this class of compounds include:
Corrosivity: Amines are characteristically corrosive and can cause severe burns to the skin and eyes upon contact.[2][3]
Toxicity: These compounds can be harmful if swallowed or absorbed through the skin.[1][3]
Irritation: Inhalation may cause respiratory tract irritation.[1]
Central Nervous System Effects: Overexposure may lead to effects on the central nervous system.[1][3]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate PPE are non-negotiable prerequisites for the safe disposal of any hazardous chemical. The following measures are mandatory when handling N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine.
Engineering Controls
All handling of the compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Personal Protective Equipment (PPE)
Eye and Face Protection: Chemical safety goggles and a face shield are required.
Skin Protection: Wear a lab coat and closed-toe shoes. Use chemically resistant gloves, such as nitrile rubber. For larger quantities or tasks with a high risk of splashing, a chemically resistant apron is also recommended.
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Designated Waste Container: All waste containing N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine, including contaminated labware and PPE, must be collected in a dedicated, clearly labeled hazardous waste container.
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and a clear indication of the hazards (e.g., "Corrosive," "Toxic").
Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. A chemical compatibility chart should be consulted to avoid dangerous reactions.[4][5][6][7][8] Amines are generally incompatible with strong oxidizing agents and acids.[3][9]
Step-by-Step Disposal Protocol
The following protocol outlines the steps for the disposal of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine. This procedure should be performed in a chemical fume hood.
Neutralization of Small Quantities (if permissible by institutional policy)
For small residual amounts, neutralization may be an option prior to collection as hazardous waste. This procedure should only be performed by trained personnel and in strict accordance with your institution's EHS guidelines.
Materials:
Dilute hydrochloric acid (e.g., 1 M HCl)
Sodium bicarbonate or a weak base solution
pH paper or a calibrated pH meter
Stir plate and stir bar
Appropriate beakers and graduated cylinders
Procedure:
Place the beaker containing the amine waste on a stir plate in the fume hood and begin gentle stirring.
Slowly and carefully add dilute hydrochloric acid dropwise to the amine solution. This is an exothermic reaction, so proceed with caution to control the temperature.
Monitor the pH of the solution regularly using pH paper or a pH meter.
Continue adding acid until the pH is neutral (pH 6-8).
If you overshoot the neutral pH, you can adjust back with a weak base like sodium bicarbonate solution.
Once neutralized, the solution should be transferred to the designated aqueous hazardous waste container.
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine and heavily contaminated materials should not be neutralized in the lab.
Procedure:
Ensure the waste container is properly sealed and labeled.
Store the sealed container in a designated satellite accumulation area for hazardous waste.
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.
Complete all necessary waste disposal forms as required by your institution and local regulations.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
Restrict Access: Prevent entry into the spill area.
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.
Small Spills (if trained and equipped):
Wear the appropriate PPE as outlined in Section 2.2.
Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
Carefully sweep the absorbed material into a designated hazardous waste container.
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills:
Do not attempt to clean up a large spill yourself.
Contact your institution's EHS department or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine.
Caption: Decision workflow for the disposal of N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with these regulations.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Unknown. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
AK Scientific, Inc. (n.d.). (R)-(+)-1-Phenylethylamine Safety Data Sheet.
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa.
PubChem. (n.d.). 2-((5-Methoxy-1H-indol-3-yl)methylene)-N-pentylhydrazinecarboximidamide. Retrieved from [Link]
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
Scribd. (n.d.). IND-AS-00899-EN - Chemical Compatibility Chart | PDF. Retrieved from [Link]
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Personal protective equipment for handling N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine
Executive Summary This guide outlines the mandatory Personal Protective Equipment (PPE) and engineering controls for handling N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine . As a structural analog of potent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the mandatory Personal Protective Equipment (PPE) and engineering controls for handling N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine .
As a structural analog of potent bioactive tryptamines (such as 5-MeO-DMT and other serotonin agonists), this compound must be treated as a Novel Molecular Entity (NME) with unknown toxicity. In the absence of specific toxicological data, you must apply the Precautionary Principle , defaulting to Occupational Exposure Band (OEB) 4 standards (Containment target: < 1-10 µg/m³).
Part 1: Hazard Characterization & Control Banding
Before selecting PPE, we must define the risk. This molecule contains a lipophilic phenethyl group attached to the amine of a 5-methoxyindole core.
Bioactivity: High probability of 5-HT (Serotonin) receptor agonism.
Physicochemical Risk: High lipophilicity implies rapid transdermal absorption .
Physical State: Likely a crystalline solid/powder. Electrostatic charging is common with tryptamine salts, increasing the risk of aerosolization during weighing.
The "Unknown Toxicity" Protocol
Do not rely on standard "lab safety" (safety glasses and coat). You must utilize Control Banding .
Band: OEB 4 (High Potency).
Critical Entry Routes: Inhalation of dusts; Dermal absorption via solvents.
Target Organs: Central Nervous System (hallucinations, sympathomimetic toxidrome), Respiratory Tract.
Diagram 1: Risk Assessment & Control Logic
This decision tree illustrates how to determine the required containment level based on the operation state.
Figure 1: Control Banding Logic. Operations involving dry powder require the highest level of respiratory and dermal protection due to aerosolization risks.
Part 2: The PPE Arsenal (OEB 4 Guidelines)
The following matrix defines the non-negotiable PPE standards. This system relies on redundancy —if one barrier fails, another captures the hazard.
PPE Specification Matrix
Protection Zone
Item
Specification & Rationale
Respiratory
PAPR or N95 + Containment
Primary: Perform all powder handling in a HEPA-filtered Balance Enclosure. Secondary: If outside enclosure, use a Powered Air Purifying Respirator (PAPR) or fit-tested N95. Surgical masks provide NO protection against chemical aerosols.
Dermal (Hand)
Double Nitrile Gloves
Inner: 4 mil Nitrile (Bright color). Outer: 5-8 mil Nitrile (Dark color). Rationale: Tryptamines are lipophilic. Double gloving allows you to strip the outer glove immediately upon contamination without exposing skin.
Dermal (Body)
Tyvek® Lab Coat / Sleeve Covers
Use a disposable Tyvek lab coat with elastic cuffs. Cloth coats retain particulate matter and can cross-contaminate the lab. Use disposable sleeve covers to bridge the gap between glove and coat.
Ocular
Chemical Splash Goggles
Safety glasses with side shields are insufficient for powders that can drift. Goggles form a seal against dust entry.
Part 3: Operational Workflow (SOP)
This protocol is designed to minimize static discharge and aerosol generation.
Phase 1: Preparation & Donning
Static Neutralization: Place an ionizing fan or anti-static bar inside the balance enclosure 10 minutes prior to work. Tryptamine salts are "sticky" and prone to static fly-away.
Solvent Prep: Pre-measure solvents (e.g., DMSO, Ethanol) before opening the solid compound vial.
The "Wet Method" (Preferred): If possible, add solvent directly to the shipping vial to avoid weighing powder entirely. Calculate concentration based on the supplier's stated mass.
The Transfer Method:
Open vial only inside the HEPA enclosure.
Use a disposable anti-static spatula.
Do not dump. Gently tap the spatula to transfer powder.
Immediately recap both the stock vial and the receiving vessel.
Wipe the exterior of the receiving vessel with a methanol-dampened Kimwipe before removing it from the hood.
Phase 3: Doffing & Waste Disposal
Improper removal of PPE is a common source of exposure.
Diagram 2: Safe Doffing Sequence
Figure 2: Doffing Protocol. The "Peel-Off" technique should be used to ensure the contaminated exterior of the PPE never touches the skin or street clothes.
Part 4: Emergency Response
In case of Spills:
Evacuate: Alert nearby personnel.
Isolate: Close the lab door. Allow dust to settle (15 mins).
Clean: Wearing full PPE (including respiratory protection), cover the spill with a solvent-dampened pad (do not dry sweep).
In case of Exposure:
Skin: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol on skin (it enhances absorption of lipophilic tryptamines).
Inhalation: Move to fresh air immediately. Seek medical evaluation.
References
Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
National Institutes of Health (NIH). (2023). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (Applicable to Bioactive Compounds). NIH Office of Science Policy. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
SafeWork NSW. (2021). Handling Potent Compounds and HPAPIs in the Pharmaceutical Industry.[Link]
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